molecular formula C11H7Cl2NO2 B070868 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One CAS No. 175277-36-8

1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

Cat. No.: B070868
CAS No.: 175277-36-8
M. Wt: 256.08 g/mol
InChI Key: JSOQKPJDRMKQOZ-UHFFFAOYSA-N
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Description

1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One is a high-purity chemical building block of significant interest in medicinal chemistry and pharmacological research. This compound features a central isoxazole ring, a privileged scaffold in drug discovery, substituted with a 3,4-dichlorophenyl group and an acetyl moiety. This specific structure makes it a versatile precursor for the synthesis of more complex molecules, particularly those targeting central nervous system (CNS) disorders. Its primary research value lies in its role as a key intermediate in the development and exploration of novel bioactive compounds, including potential ligands for various neurological targets. Researchers utilize this compound to study structure-activity relationships (SAR), to develop new synthetic methodologies for heterocyclic chemistry, and to create libraries of compounds for high-throughput screening. The presence of the dichlorophenyl group suggests potential interactions with hydrophobic binding pockets in protein targets, while the isoxazole ring offers hydrogen bonding capabilities and metabolic stability. This product is intended for use in controlled laboratory settings by qualified professionals.

Properties

IUPAC Name

1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-6(15)11-5-10(14-16-11)7-2-3-8(12)9(13)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOQKPJDRMKQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NO1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372569
Record name 1-[3-(3,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-36-8
Record name 1-[3-(3,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-[3-(3,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 1-[3-(3,4-dichlorophenyl)isoxazol-5-yl]ethan-1-one. Isoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] The precise determination of their molecular structure is paramount for understanding structure-activity relationships (SAR) and guiding rational drug design. This document will navigate through the critical analytical techniques, from spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to mass spectrometry (MS), providing both the theoretical underpinnings and practical considerations for each step. By integrating data from these orthogonal techniques, we will construct an unambiguous structural assignment for the title compound, offering a replicable, self-validating workflow for researchers in the field.

Introduction: The Significance of Isoxazoles in Modern Drug Discovery

The isoxazole scaffold is a privileged structure in drug discovery, present in a multitude of approved therapeutic agents and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive moiety for designing molecules that can effectively interact with biological targets. The subject of this guide, this compound (a compound with CAS number 175277-36-8, molecular formula C₁₁H₇Cl₂NO₂, and a molecular weight of 256.08 g/mol ), represents a novel substitution pattern on this versatile heterocycle.[2] The presence of the 3,4-dichlorophenyl group and the 5-acetyl substituent introduces specific electronic and steric features that are crucial to characterize for any future development.

The unequivocal confirmation of a molecule's chemical structure is a fundamental prerequisite in the journey of drug development. It ensures the reproducibility of biological data, informs the synthesis of analogs for lead optimization, and is a critical component of regulatory submissions. This guide, therefore, is designed to be a practical resource for scientists, outlining the logical flow and detailed methodologies for the complete structural characterization of this and similar isoxazole derivatives.

Strategic Approach to Structure Elucidation

The elucidation of an unknown molecular structure is a puzzle to be solved with pieces of evidence from various analytical techniques. Our strategy is built on a foundation of orthogonal methods, where each technique provides unique and complementary information. The workflow is designed to be logical and efficient, starting with preliminary characterization and moving towards definitive structural assignment.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Confirmation cluster_interpretation Data Integration & Final Structure synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Purity & Connectivity ms Mass Spectrometry (EI-MS) purification->ms Molecular Weight & Fragmentation ftir FTIR Spectroscopy purification->ftir Functional Groups interpretation Integrated Data Analysis nmr->interpretation ms->interpretation ftir->interpretation xray Single Crystal X-ray Diffraction (Optional but Definitive) final_structure Final Structure Confirmation xray->final_structure Absolute Confirmation interpretation->final_structure nmr_workflow cluster_nmr NMR Analysis Workflow cluster_interpretation Structural Insights h1_nmr ¹H NMR (Proton Environments & Coupling) cosy 2D COSY (H-H Connectivity) h1_nmr->cosy hsqc 2D HSQC (C-H Connectivity) h1_nmr->hsqc proton_assignment Proton Assignments h1_nmr->proton_assignment c13_nmr ¹³C NMR (Carbon Skeleton) c13_nmr->hsqc carbon_assignment Carbon Assignments c13_nmr->carbon_assignment cosy->proton_assignment Confirms Coupling hsqc->carbon_assignment Direct C-H Correlation connectivity_map Molecular Connectivity Map proton_assignment->connectivity_map carbon_assignment->connectivity_map

Sources

An In-Depth Technical Guide to the Biological Activity of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

Author: BenchChem Technical Support Team. Date: February 2026

A Roadmap for a Senior Application Scientist

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory effects.[2][3][4][5] This guide focuses on the specific derivative, 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One, a molecule of significant interest due to the convergence of the versatile isoxazole ring with a 3,4-dichlorophenyl moiety—a substitution pattern known to modulate biological activity.

While direct and extensive biological data for this specific compound is emerging, this document serves as a comprehensive technical guide and a strategic roadmap for its investigation. We will extrapolate from the well-established activities of related isoxazole derivatives to hypothesize and detail the most probable biological functions of this compound. This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to unlock its therapeutic potential.

Chemical Profile

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₇Cl₂NO₂[6]

  • Molecular Weight: 256.08 g/mol [6]

  • Structure:

    • An isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.

    • A 3,4-dichlorophenyl group attached to the 3-position of the isoxazole ring. The presence and position of chlorine atoms on the phenyl ring are known to significantly influence the antibacterial activity of isoxazole derivatives.[7]

    • An ethanone (acetyl) group at the 5-position of the isoxazole ring.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the extensive literature on isoxazole derivatives, we will explore three primary areas of potential biological activity for this compound: anticancer, antimicrobial, and anti-inflammatory.

Anticancer Activity

The isoxazole nucleus is a privileged scaffold in oncology research, with derivatives exhibiting a range of anticancer mechanisms.[4][8] These include the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular machinery essential for tumor growth.[8][9]

Mechanistic Hypothesis:

  • Induction of Apoptosis: Many isoxazole-containing compounds have demonstrated pro-apoptotic activity in various cancer cell lines.[9] We hypothesize that this compound may trigger programmed cell death through the intrinsic or extrinsic apoptotic pathways. This could involve the activation of caspases, modulation of Bcl-2 family proteins, and release of cytochrome c from the mitochondria.

  • Kinase Inhibition: The structural motifs present in our target compound are amenable to binding within the ATP-binding pockets of various protein kinases, which are often dysregulated in cancer.

  • Disruption of Microtubule Dynamics: Some heterocyclic compounds interfere with tubulin polymerization, a critical process for cell division. This presents another potential avenue for the anticancer action of this isoxazole derivative.

Experimental Workflow for Anticancer Evaluation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Cell Viability Assay (MTT/XTT) (e.g., MCF-7, HCT-116, A549) B Apoptosis Assay (Annexin V/PI Staining via Flow Cytometry) A->B Active Compounds C Cell Cycle Analysis (Propidium Iodide Staining) B->C D Western Blot Analysis (Caspases, Bcl-2 family, PARP) B->D E Kinase Inhibition Profiling D->E F Tubulin Polymerization Assay D->F G Reactive Oxygen Species (ROS) Assay D->G H Xenograft Mouse Model E->H F->H G->H I Toxicity Studies H->I G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies A Broth Microdilution Assay (Gram-positive & Gram-negative bacteria, Fungi) B Determine Minimum Inhibitory Concentration (MIC) A->B C Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) B->C Active Compounds D Time-Kill Kinetics Assay C->D E Cell Membrane Integrity Assay D->E F Biofilm Inhibition Assay D->F G cluster_0 In Vitro Assays cluster_1 In Vivo Model A COX-1/COX-2 Inhibition Assay C Carrageenan-Induced Paw Edema in Rats A->C Active Compounds B LPS-stimulated Macrophage Assay (Measure TNF-α, IL-6 via ELISA) B->C D Measurement of Paw Volume C->D E Histopathological Analysis D->E

Caption: Workflow for investigating the anti-inflammatory properties of the target compound.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Grouping and Administration: Divide the rats into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound orally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Quantitative Data Summary

As experimental data for this compound is generated, it should be tabulated for clear comparison. Below are example tables for organizing the results.

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)

Cell LineThis compoundCisplatin (Reference)
MCF-7Experimental ValueExperimental Value
HCT-116Experimental ValueExperimental Value
A549Experimental ValueExperimental Value

Table 2: Antimicrobial Activity (MIC in µg/mL)

MicroorganismThis compoundCiprofloxacin (Reference)Fluconazole (Reference)
S. aureusExperimental ValueExperimental ValueN/A
E. coliExperimental ValueExperimental ValueN/A
C. albicansExperimental ValueN/AExperimental Value

Table 3: In Vivo Anti-inflammatory Activity (% Inhibition of Edema)

Treatment GroupDose (mg/kg)% Inhibition at 3h
Vehicle Control-0%
Indomethacin10Experimental Value
Test Compound25Experimental Value
Test Compound50Experimental Value
Test Compound100Experimental Value

Conclusion and Future Directions

This compound is a compound of significant interest, positioned at the intersection of a privileged heterocyclic scaffold and a biologically active substitution pattern. This guide provides a comprehensive, albeit predictive, framework for its systematic biological evaluation. The proposed workflows in anticancer, antimicrobial, and anti-inflammatory research are grounded in the established pharmacology of the isoxazole class.

Successful identification of a primary biological activity should be followed by more in-depth mechanistic studies, structure-activity relationship (SAR) explorations through the synthesis of analogs, and advanced preclinical development. The self-validating nature of the proposed experimental protocols, with integrated positive and negative controls, ensures the generation of reliable and reproducible data, which is paramount for advancing this promising compound through the drug discovery pipeline.

References

  • Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. PubMed. Available at: [Link]

  • ResearchGate. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Available at: [Link]

  • Chikkula, K. V., et al. A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Pattan, S. R., et al. (2009). Synthesis and biological evaluation of some 1, 3, 4-thiadiazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Karami, B., et al. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Tripathi, A., et al. Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. Available at: [Link]

  • Küçükgüzel, I., et al. (2013). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. PubMed. Available at: [Link]

  • ResearchGate. Isoxazole derivatives showing antimicrobial activity (61–69). ResearchGate. Available at: [Link]

  • GDT, et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. Available at: [Link]

  • Kumar, A., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Available at: [Link]

  • Nieri, D., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. Available at: [Link]

  • ACG Publications. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. ACG Publications. Available at: [Link]

  • Kakkar, S., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PubMed. Available at: [Link]

  • Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]

  • Tars, K., et al. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. Available at: [Link]

  • National Institutes of Health. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. PMC. Available at: [Link]

  • IP Innovative Publication. A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available at: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. Available at: [Link]

  • Scholars Research Library. Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. ResearchGate. Available at: [Link]

  • Oriental Journal of Chemistry. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2007). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. Available at: [Link]

  • MDPI. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. MDPI. Available at: [Link]

  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. ARKIVOC. Available at: [Link]

  • Maciążek-Jurczyk, M., et al. (2016). Anti-inflammatory properties of an isoxazole derivative - MZO-2. PubMed. Available at: [Link]

Sources

3,5-Disubstituted Isoxazoles: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth review of 3,5-disubstituted isoxazole compounds, intended for researchers, scientists, and professionals in drug development. We will explore the core synthetic strategies, delve into the nuances of their spectroscopic characterization, and survey their broad spectrum of biological applications, including their roles as anticancer, antimicrobial, and anti-inflammatory agents. This guide emphasizes the causality behind experimental choices and provides actionable protocols to empower researchers in their quest for novel therapeutics.

Introduction: The Privileged Isoxazole Scaffold

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged structure" in medicinal chemistry.[1] This designation stems from its ability to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic applications.[1][2] The 3,5-disubstitution pattern, in particular, offers a versatile platform for modulating the physicochemical and pharmacological properties of the resulting compounds, making it a focal point of contemporary drug discovery efforts.

Isoxazole derivatives are integral components of numerous FDA-approved drugs, such as the antibiotic sulfamethoxazole, the COX-2 inhibitor valdecoxib, and the immunosuppressant leflunomide, highlighting the clinical significance of this heterocyclic system.[3][4] Their utility extends across various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[2][5] This guide will provide a comprehensive overview of the synthesis, characterization, and biological evaluation of 3,5-disubstituted isoxazoles, offering practical insights for their application in drug development pipelines.

Core Synthetic Strategies for 3,5-Disubstituted Isoxazoles

The construction of the 3,5-disubstituted isoxazole ring can be achieved through several synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability.

1,3-Dipolar Cycloaddition: The Workhorse Reaction

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is the most widely employed and versatile method for synthesizing 3,5-disubstituted isoxazoles.[3][4] This reaction is highly efficient and often proceeds with excellent regioselectivity, affording the desired 3,5-disubstituted isomer.

Nitrile oxides are typically generated in situ from aldoximes or nitroalkanes to avoid their dimerization into furoxans.[1] The choice of the nitrile oxide precursor and the method of its generation can significantly impact the reaction outcome.

The reaction proceeds through a concerted pericyclic mechanism, where the dipole (nitrile oxide) and the dipolarophile (alkyne) react in a single step.[3] The regioselectivity is governed by the electronic properties of the substituents on both the nitrile oxide and the alkyne.

Diagram: Generalized Mechanism of 1,3-Dipolar Cycloaddition

Caption: Concerted [3+2] cycloaddition of a nitrile oxide and a terminal alkyne.

This protocol describes a copper(I)-catalyzed cycloaddition, which allows the reaction to proceed under milder conditions and with improved regioselectivity.[6]

Materials:

  • Substituted aldoxime (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Solvent (e.g., Dichloromethane, DCM)

Procedure:

  • To a stirred solution of the substituted aldoxime (1.0 mmol) and terminal alkyne (1.2 mmol) in DCM (10 mL) at room temperature, add CuI (0.05 mmol).

  • Add NCS (1.1 mmol) portion-wise over 10 minutes. The reaction mixture may change color.

  • Slowly add triethylamine (1.5 mmol) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction of β-Dicarbonyl Compounds with Hydroxylamine

Another classical and straightforward method involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine.[4] This method is particularly useful for the synthesis of isoxazoles with specific substitution patterns at the 3- and 5-positions.

Diagram: Synthesis from β-Dicarbonyl Compounds

G Reactants R¹-C(=O)-CH₂-C(=O)-R² β-Dicarbonyl NH₂OH Hydroxylamine Intermediate Imine/Oxime Intermediate Reactants:f0->Intermediate Condensation Reactants:f1->Intermediate Product 3,5-Disubstituted Isoxazole Intermediate->Product Cyclization/ Dehydration

Caption: Synthesis of isoxazoles from β-dicarbonyl compounds and hydroxylamine.

Domino Reactions and Novel Methodologies

Recent advancements have led to the development of domino or tandem reactions that allow for the rapid construction of the isoxazole ring from simple precursors. For instance, a domino reductive Nef reaction/cyclization of β-nitroenones has been reported for the efficient synthesis of 3,5-disubstituted isoxazoles.[1] This method offers good yields and tolerates a variety of functional groups due to its mild reaction conditions.[1] Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and improved yields.[7]

Spectroscopic Characterization: Unveiling the Structure

The unambiguous characterization of synthesized 3,5-disubstituted isoxazoles is crucial for confirming their structure and purity. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton on the C4 position of the isoxazole ring typically appears as a sharp singlet in the range of δ 6.0-7.0 ppm. The chemical shift of this proton can be a useful diagnostic tool to distinguish between isomers.[8] The substituents at the 3- and 5-positions will exhibit characteristic signals depending on their chemical nature.

  • ¹³C NMR: The carbon atoms of the isoxazole ring have distinct chemical shifts. C3 and C5 are typically found in the range of δ 150-170 ppm, while C4 appears at a more upfield position, around δ 100-115 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of isoxazole derivatives will show characteristic absorption bands corresponding to the various functional groups present in the molecule. Key absorptions include C=N stretching (around 1600-1650 cm⁻¹) and N-O stretching (around 1300-1350 cm⁻¹). The absence of the carbonyl peak (around 1680 cm⁻¹) from the starting chalcone dibromide is a key indicator of successful isoxazole formation in certain synthetic routes.[9]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the synthesized compounds and for confirming their elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern can also provide valuable structural information.

A Survey of Biological Activities and Therapeutic Potential

3,5-Disubstituted isoxazoles exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery programs.[1][5]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 3,5-disubstituted isoxazoles against various cancer cell lines.[10][11] For example, certain derivatives have shown significant antiproliferative activity against human glioblastoma cells (U87) and leukemia cells (K562).[10][11] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways such as Akt, p38 MAPK, and Erk 1/2.[11] Some isoxazole derivatives also exhibit anti-inflammatory properties by inhibiting LOX and COX enzymes, which can contribute to their anticancer effects.[12]

Compound Cell Line IC₅₀ (µM) Reference
6d U87 (Glioblastoma)15.2 ± 1.0 µg/mL[10]
3d K562 (Leukemia)45[11]
2b EAC (Ascites Carcinoma)-[12]
Antimicrobial and Antifungal Activity

The isoxazole scaffold is a key component of several antimicrobial agents.[1][5] Novel 3,5-disubstituted isoxazoles have been synthesized and evaluated for their antibacterial and antifungal properties.[13] Their mechanism of action can involve the inhibition of essential enzymes in microbial pathways.

Anti-inflammatory Activity

As previously mentioned, isoxazole derivatives can act as potent anti-inflammatory agents.[5] Their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation, underscores their therapeutic potential for inflammatory diseases.[12]

Other Therapeutic Applications

The versatility of the 3,5-disubstituted isoxazole scaffold extends to other therapeutic areas, including:

  • Antitrypanosomal Activity: Novel isoxazole derivatives have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[14]

  • Neuroprotective Effects: Certain isoxazole-substituted chromans have demonstrated neuroprotective activity against oxidative stress-induced neuronal damage.[15]

  • Antiviral and Antituberculosis Activity: The isoxazole ring is present in compounds with reported antiviral and antituberculosis activities.[1]

Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of 3,5-disubstituted isoxazoles is highly dependent on the nature and position of the substituents on the isoxazole ring and the appended aryl or alkyl groups.[11] For instance, the introduction of electron-donating or electron-withdrawing groups can significantly influence the anticancer potency of these compounds.[11]

Future research in this area will likely focus on:

  • The development of more efficient and sustainable synthetic methodologies.[5]

  • The exploration of novel substitution patterns to fine-tune the pharmacological properties of isoxazole derivatives.

  • The elucidation of the precise mechanisms of action of these compounds to guide the design of more potent and selective drug candidates.

  • The application of computational methods, such as molecular docking, to predict the binding of isoxazole derivatives to their biological targets and to rationalize observed SAR.[4]

Conclusion

3,5-Disubstituted isoxazoles represent a privileged and highly versatile class of heterocyclic compounds with immense potential in drug discovery. Their straightforward synthesis, coupled with their broad spectrum of biological activities, makes them a compelling starting point for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the key aspects of their chemistry and biology, with the aim of empowering researchers to further explore and exploit the therapeutic potential of this remarkable scaffold.

References

  • Khan, M. E. I., Cassini, T. L., Petrini, M., & Palmieri, A. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]

  • Pérez, J. M., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ResearchGate. [Link]

  • Beilstein Journals. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5-disubstituted isoxazole. ResearchGate. [Link]

  • PMC. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC. [Link]

  • PubMed. (2021). Glioblastoma-specific anticancer activity of newly synthetized 3,5-disubstituted isoxazole and 1,4-disubstituted triazole-linked tyrosol conjugates. PubMed. [Link]

  • PMC. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. [Link]

  • CORE. (n.d.). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. CORE. [Link]

  • ResearchGate. (2024). Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones. ResearchGate. [Link]

  • PMC. (2025). Synthesis and Antitrypanosomal Activity of Novel 2-Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. PMC. [Link]

  • MDPI. (2022). Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. MDPI. [Link]

  • ResearchGate. (2025). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. ResearchGate. [Link]

  • ResearchGate. (n.d.). (a) Molecular framework of 3,5-disubstituted isoxazoles involving... ResearchGate. [Link]

  • PubMed. (n.d.). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. PubMed. [Link]

  • ResearchGate. (n.d.). 3,5-Disubstituted isoxazole derivative. ResearchGate. [Link]

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ijcrt.org. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing. [Link]

  • Ahmed, S. M., et al. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]

  • ResearchGate. (n.d.). Microwave-assisted synthesis of 3,5-disubstituted isoxazoles. ResearchGate. [Link]

  • PubMed. (n.d.). Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity. PubMed. [Link]

  • PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. [Link]

  • ResearchGate. (2025). Synthesis, Antioxidant, and Antibacterial Activities of Two Novel Series of 3,5-Disubstituted Isoxazole Ether-Linked Isoxazolines and 3,5-Disubstituted Pyrazole Ether-Linked Isoxazolines Mediated by Chloramine-T. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization (FT-IR, NMR) and DFT computational studies of new isoxazoline derived from acridone. ResearchGate. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. [Link]

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Safety and handling of dichlorophenyl isoxazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Dichlorophenyl Isoxazole Compounds

Foreword: A Proactive Stance on Safety and Efficacy

In the landscape of pharmaceutical research and drug development, dichlorophenyl isoxazole compounds represent a cornerstone, particularly within the class of β-lactam antibiotics like Dicloxacillin and Cloxacillin. Their efficacy against penicillinase-producing bacteria is well-established. However, their potent biological activity necessitates a commensurate level of respect and caution in the laboratory. This guide is crafted not as a mere list of rules, but as a foundational document for researchers, scientists, and drug development professionals. It aims to instill a deep, causal understanding of the hazards associated with these compounds and to provide robust, field-proven methodologies for their safe handling. Our approach is built on the principle that true safety is not achieved by compliance alone, but by a comprehensive understanding of the risks and the scientific rationale behind each control measure.

Section 1: The Chemico-Toxicological Profile of Dichlorophenyl Isoxazoles

The core structure, a dichlorophenyl group attached to an isoxazole ring, is fundamental to the therapeutic action of these molecules, often by inhibiting bacterial cell wall synthesis.[1] However, this same reactivity presents specific hazards that every researcher must comprehend. The primary risks are not typically associated with acute systemic toxicity but with potent sensitization and the potential for inducing severe allergic reactions.

The Primary Hazard: Respiratory and Dermal Sensitization

The principal occupational hazard associated with dichlorophenyl isoxazole penicillins is hypersensitivity.[2][3] Initial exposure, particularly through inhalation of aerosolized powder or direct skin contact, may not elicit an immediate response. However, it can sensitize an individual's immune system. Subsequent, even minimal, exposure can then trigger a cascade of allergic reactions, ranging from mild skin rashes to severe, life-threatening anaphylaxis.[2][4]

  • Causality: The β-lactam ring is inherently reactive and can covalently bind to endogenous proteins, forming haptens. These modified proteins are recognized as foreign by the immune system, leading to the generation of specific IgE antibodies and a sensitized state. This mechanism is why these compounds are classified as respiratory and skin sensitizers.[5][6]

Hazard Identification and Classification

Safety Data Sheets (SDS) are the primary source of GHS classification. Analysis of representative compounds like Dicloxacillin sodium reveals a consistent hazard profile.[6][7]

Hazard ClassGHS CategoryHazard Statement
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][6]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[5][7]
Skin IrritationCategory 2H315: Causes skin irritation.[5][6]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[5][7]

Table 1: Consolidated GHS Hazard Profile for Dichlorophenyl Isoxazole Penicillins.

Section 2: A Framework for Risk Assessment and Control

A self-validating safety system begins with a dynamic risk assessment. This is not a one-time checklist but a continuous thought process that precedes and accompanies all experimental work. The goal is to move beyond simply using safety equipment to understanding how to create a fundamentally safe working environment.

The Hierarchy of Controls

The most effective safety strategies prioritize engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE). PPE is the last line of defense, essential but insufficient on its own.

HierarchyOfControls cluster_main Hierarchy of Controls for Dichlorophenyl Isoxazoles Elimination Elimination (Not feasible; compound is required for research) Substitution Substitution (Consider less hazardous analogs if scientifically valid) Elimination->Substitution Most Effective Engineering Engineering Controls (Primary containment: fume hoods, BSCs, glove boxes) Substitution->Engineering Administrative Administrative Controls (SOPs, designated areas, training, decontamination protocols) Engineering->Administrative PPE Personal Protective Equipment (Gloves, lab coat, eye protection, respirator) Administrative->PPE Least Effective RiskAssessmentWorkflow Start Initiate New Protocol Identify Identify Compound & Review SDS/ Literature Start->Identify Assess Assess Hazards: - Sensitization Potential - Irritation - Quantity Used Identify->Assess Define Define Work Procedures: - Weighing - Dissolving - Reaction Setup Assess->Define Select Select Controls based on Hazard & Procedure Define->Select Eng Engineering: Chemical Fume Hood or BSC Select->Eng Highest Risk (e.g., handling powder) Admin Administrative: Designated Area, SOP Select->Admin All Procedures PPE PPE: Gloves, Goggles, Lab Coat, Respirator (if needed) Select->PPE All Procedures Emergency Establish Emergency Plan: Spill, Exposure Procedures Eng->Emergency Admin->Emergency PPE->Emergency Proceed Proceed with Work Emergency->Proceed

Caption: A systematic workflow for assessing and mitigating risks.

Section 3: Standard Operating Protocols for Safe Handling

The following protocols are designed to be self-validating systems, minimizing exposure at every step.

Handling and Weighing of Powders

This is the highest-risk activity due to the potential for aerosolization. There is no established occupational exposure limit for penicillin dust, but studies have shown allergic symptoms in workers exposed to concentrations as low as 0.1 to 9.9 mg/m³. [8] Objective: To accurately weigh dichlorophenyl isoxazole powders while preventing airborne particle generation and cross-contamination.

Required Controls:

  • Engineering: A certified chemical fume hood, powder containment hood, or Class II Biological Safety Cabinet. The choice depends on the need for sterility.

  • Personal Protective Equipment (PPE):

    • Disposable, solid-front lab coat.

    • Double-gloving with nitrile gloves.

    • ANSI Z87.1-compliant safety glasses or goggles.

    • If a significant risk of aerosolization exists despite engineering controls, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be required.

Protocol:

  • Preparation: Don all required PPE. Decontaminate the work surface within the fume hood. Place a plastic-backed absorbent liner on the work surface.

  • Staging: Place all necessary equipment (weigh boat, spatula, container of the compound, waste bag) inside the hood before starting. This minimizes airflow disruption from moving in and out of the hood.

  • Weighing: Open the stock container slowly to avoid creating a plume of powder. Use a dedicated, clean spatula. Dispense the powder carefully into the weigh boat, keeping it low to the balance surface. Avoid tapping spatulas or containers, which can generate dust.

  • Closure and Tare: Securely close the stock container immediately after dispensing.

  • Cleanup: Carefully wipe the spatula with a dampened wipe (e.g., with 70% ethanol) and dispose of it in the designated waste bag inside the hood. Gently fold the absorbent liner inward and place it in the waste bag.

  • Doffing PPE: Remove the outer pair of gloves and dispose of them in the waste bag before leaving the hood. The final waste bag should be sealed inside the hood.

Preparation of Solutions

Objective: To dissolve the weighed powder safely.

Protocol:

  • Transport: Transport the weighed powder in a sealed, secondary container from the balance to the fume hood where the solution will be prepared.

  • Dissolution: Add the solvent to the vessel containing the powder slowly down the side of the vessel to avoid splashing. If necessary, use a magnetic stirrer at a low speed to prevent aerosol formation.

  • Labeling: Clearly label the final solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Section 4: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. [9][10]Remove any contaminated clothing while under a safety shower. Seek immediate medical attention, informing the medical personnel of the specific compound involved.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. [9][10]Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. [10][11]If breathing is difficult, administer oxygen. Seek immediate medical attention.

Spill Management

The response to a spill depends on its scale and location. The primary goal is to contain, decontaminate, and clean up without creating aerosols.

SpillResponse Spill Spill Occurs Alert Alert others in the area. Evacuate if necessary. Spill->Alert Assess Assess Spill: - Powder or Liquid? - Minor (<1g) or Major? Alert->Assess Minor Minor Spill Procedure Assess->Minor Minor Major Major Spill Procedure Assess->Major Major (Contact EHS) DonPPE Don appropriate PPE: Double gloves, respirator, lab coat, goggles. Minor->DonPPE ContainPowder Gently cover powder with damp paper towels to prevent aerosolization. DonPPE->ContainPowder If Powder ContainLiquid Contain liquid with absorbent pads. DonPPE->ContainLiquid If Liquid Decontaminate Apply decontaminating solution (e.g., hydroxylamine or dilute base). Allow contact time. ContainPowder->Decontaminate ContainLiquid->Decontaminate Collect Collect all materials into a labeled hazardous waste container. Decontaminate->Collect Clean Perform final clean of the area. Collect->Clean Report Report incident to Lab Supervisor/ Safety Officer. Clean->Report

Sources

Potential therapeutic targets of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Investigating the Therapeutic Potential of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive scientific roadmap for the initial investigation of the novel compound this compound. To date, this specific molecule remains uncharacterized in peer-reviewed literature. However, a detailed analysis of its core structural motifs—the isoxazole ring and the 3,4-dichlorophenyl group—provides a rational basis for hypothesizing its therapeutic potential. The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities.[1][2] Similarly, the dichlorophenyl moiety is found in compounds targeting various receptors and enzymes.

This guide, therefore, proposes a structured, target-based discovery campaign. We will explore three high-priority, mechanistically distinct therapeutic targets:

  • Monoamine Oxidase B (MAO-B): Based on the potent inhibitory activity of structurally related dichlorophenyl-heterocycles, suggesting potential in neurodegenerative diseases.

  • Pyruvate Kinase M2 (PKM2): A key regulator of cancer metabolism, known to be targeted by other isoxazole-containing compounds, indicating a possible role in oncology.

  • Cyclooxygenase-2 (COX-2): An inducible enzyme central to inflammation, a therapeutic area where isoxazole derivatives have historically shown promise.

For each hypothesized target, this whitepaper details the scientific rationale, the relevant signaling pathways, and provides robust, step-by-step experimental protocols for validation. By following this strategic approach, researchers can efficiently and rigorously elucidate the pharmacological profile of this compound and determine its most promising path toward clinical development.

Introduction to the Target Compound

This compound is a small molecule featuring a 3,5-disubstituted isoxazole core. The isoxazole ring is an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure that confers metabolic stability and favorable pharmacokinetic properties in many drug candidates.[1]

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₇Cl₂NO₂[3]

  • Molecular Weight: 256.08 g/mol [3]

  • CAS Number: 175277-36-8[3]

PropertyValueSource
Molecular Weight256.08 g/mol [3]
Molecular FormulaC₁₁H₇Cl₂NO₂[3]
XLogP33.85[3] (Vendor Data)
Hydrogen Bond Donors0[3] (Vendor Data)
Hydrogen Bond Acceptors3[3] (Vendor Data)

The primary objective of this guide is to provide a logical, evidence-based framework for the initial stages of a drug discovery program centered on this molecule. This involves synthesizing the compound and screening it against rationally selected, high-value therapeutic targets to uncover its primary mechanism of action.

Proposed Synthesis of the Target Compound

The synthesis of 3,5-disubstituted isoxazoles can be achieved through several established methods, most commonly via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, or by the condensation of a β-diketone with hydroxylamine.[4][5][6] For the title compound, a plausible and efficient route involves the reaction of a chalcone precursor with hydroxylamine hydrochloride.

A general, one-pot procedure adapted for this specific molecule is outlined below.

Experimental Protocol: Synthesis of this compound
  • Chalcone Formation (Step 1):

    • To a solution of 3',4'-dichloroacetophenone (1.0 eq) in ethanol, add 4-methoxybenzaldehyde (1.0 eq).

    • Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir the mixture at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

    • Pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone product.

    • Filter, wash with water, and dry the crude (E)-1-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. Recrystallize from ethanol if necessary.

  • Isoxazole Ring Formation (Step 2):

    • Reflux a mixture of the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in glacial acetic acid for 6-8 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

    • Purify the final product by recrystallization from a suitable solvent like ethanol.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_intermediate Intermediate cluster_final Final Product A 3',4'-Dichloroacetophenone P1 Step 1: Claisen-Schmidt Condensation (Base Catalyst) A->P1 B 4-Methoxybenzaldehyde B->P1 C Hydroxylamine HCl P2 Step 2: Cyclocondensation (Acetic Acid, Reflux) C->P2 I1 (E)-1-(3,4-dichlorophenyl)-3- (4-methoxyphenyl)prop-2-en-1-one (Chalcone) P1->I1 F1 This compound P2->F1 I1->P2

Caption: Proposed synthetic workflow for the target compound.

Hypothesized Target 1: Monoamine Oxidase B (MAO-B)

Rationale for Target Selection

Monoamine Oxidase B (MAO-B) is a mitochondrial flavoenzyme responsible for the degradation of key neurotransmitters, particularly dopamine.[7] Inhibition of MAO-B increases dopaminergic tone and is a validated therapeutic strategy for Parkinson's disease.[8][9] Furthermore, MAO-B inhibitors may offer neuroprotective effects by preventing the formation of harmful byproducts from dopamine breakdown.[9][10] A structurally analogous compound, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, has demonstrated potent and selective inhibition of human MAO-B, suggesting that the 3,4-dichlorophenyl moiety may be a key pharmacophore for binding to this enzyme. This provides a strong, data-driven rationale for evaluating this compound as a potential MAO-B inhibitor.

Therapeutic Area: Neurodegenerative Diseases (e.g., Parkinson's Disease, Alzheimer's Disease).

Signaling Pathway

G Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC H2O2 Hydrogen Peroxide (Oxidative Stress) MAOB->H2O2 Inhibitor Compound of Interest (Potential Inhibitor) Inhibitor->MAOB

Caption: Role of MAO-B in dopamine metabolism and site of inhibition.
Experimental Validation Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and standard literature procedures.[11][12][13][14]

  • Reagent Preparation:

    • MAO-B Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • MAO-B Enzyme: Reconstitute lyophilized human recombinant MAO-B enzyme in assay buffer to a stock concentration. Keep on ice.

    • MAO-B Substrate: Prepare a stock solution of a suitable substrate (e.g., tyramine or a proprietary substrate) in water.

    • Detection Probe: Reconstitute a fluorometric probe (e.g., Amplex Red or equivalent) in DMSO. This probe reacts with H₂O₂, a byproduct of the MAO reaction, to produce a fluorescent signal.

    • Test Compound: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations) in assay buffer.

    • Inhibitor Control: Prepare a stock solution of a known MAO-B inhibitor (e.g., selegiline) for use as a positive control.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of MAO-B Assay Buffer to all wells.

    • Add 10 µL of the test compound dilutions, inhibitor control, or vehicle (DMSO) to the appropriate wells.

    • Add 20 µL of the MAO-B enzyme solution to all wells except the "No Enzyme" control wells.

    • Pre-incubate the plate for 10-15 minutes at 37°C to allow the compound to interact with the enzyme.

    • Prepare a reaction mix containing the MAO-B substrate and the detection probe in assay buffer.

    • Initiate the reaction by adding 20 µL of the reaction mix to all wells.

  • Data Acquisition:

    • Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence curve) for each well.

    • Normalize the rates by subtracting the "No Enzyme" control background.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothesized Target 2: Pyruvate Kinase M2 (PKM2)

Rationale for Target Selection

Cancer cells exhibit altered metabolism, famously characterized by the Warburg effect, where glycolysis is favored even in the presence of oxygen. Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is preferentially expressed in cancer cells and plays a crucial role in this metabolic reprogramming.[15][16][17] By existing in a low-activity dimeric state, PKM2 allows glycolytic intermediates to be shunted into biosynthetic pathways essential for rapid cell proliferation.[15] Therefore, inhibiting PKM2 is a promising therapeutic strategy to disrupt cancer cell metabolism.[18][19] Several studies have explored isoxazole derivatives as potential inhibitors of PKM2, making it a highly relevant target for our compound of interest.[9]

Therapeutic Area: Oncology.

Signaling Pathway

G Glycolysis Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP PKM2 PKM2 PEP->PKM2 Biosynthesis Biosynthesis (Nucleotides, Amino Acids, Lipids) PEP->Biosynthesis Low Activity (Dimer) Allows accumulation of glycolytic intermediates Pyruvate Pyruvate PKM2->Pyruvate High Activity (Tetramer) Inhibitor Compound of Interest (Potential Inhibitor) Inhibitor->PKM2

Caption: Role of PKM2 in the glycolytic pathway and cancer metabolism.
Experimental Validation Protocol: In Vitro PKM2 Inhibition Assay (LDH-Coupled)

This protocol utilizes a lactate dehydrogenase (LDH)-coupled enzymatic reaction to measure PKM2 activity by monitoring the consumption of NADH.[20]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer such as 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.5.

    • PKM2 Enzyme: Use purified human recombinant PKM2. Dilute to the working concentration in assay buffer.

    • Substrates: Prepare stock solutions of phosphoenolpyruvate (PEP) and ADP.

    • Coupling Enzyme & Cofactor: Prepare solutions of lactate dehydrogenase (LDH) and NADH.

    • Activator (Optional): Prepare a solution of Fructose-1,6-bisphosphate (FBP), a known allosteric activator of PKM2, to test for modulation of the activated state.

    • Test Compound & Control: Prepare serial dilutions of the test compound and a known PKM2 inhibitor (e.g., shikonin) in DMSO/assay buffer.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add 50 µL of assay buffer containing PEP, ADP, NADH, and LDH.

    • Add 10 µL of the serially diluted test compound, control inhibitor, or vehicle (DMSO).

    • Pre-incubate the plate for 10 minutes at room temperature.

    • Initiate the reaction by adding 40 µL of the diluted PKM2 enzyme solution to each well.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm (A₃₄₀) over time in a kinetic plate reader at a controlled temperature (e.g., 30°C).

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the A₃₄₀ vs. time curve).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the curve to determine the IC₅₀ value.

Hypothesized Target 3: Cyclooxygenase-2 (COX-2)

Rationale for Target Selection

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[21] There are two main isoforms: COX-1, which is constitutively expressed and has homeostatic functions, and COX-2, which is induced at sites of inflammation.[22][23] Selective inhibition of COX-2 is a highly effective anti-inflammatory strategy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[23][24] The isoxazole ring is a core component of some known COX-2 inhibitors (e.g., Valdecoxib). This structural precedent makes COX-2 a logical and compelling target for evaluating the anti-inflammatory potential of this compound.

Therapeutic Area: Inflammatory Diseases (e.g., Arthritis, Pain).

Signaling Pathway

G Membrane Membrane Phospholipids PLA2 PLA₂ Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 (Induced by Inflammatory Stimuli) AA->COX2 PGG2 Prostaglandin G₂ COX2->PGG2 PGH2 Prostaglandin H₂ PGG2->PGH2 Prostanoids Prostaglandins, Thromboxanes (Inflammation, Pain, Fever) PGH2->Prostanoids Inhibitor Compound of Interest (Potential Inhibitor) Inhibitor->COX2

Caption: The arachidonic acid cascade and the role of COX-2 in inflammation.
Experimental Validation Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol measures the peroxidase activity of COX-2, which is coupled to the conversion of a probe into a highly fluorescent product.[25][26][27]

  • Reagent Preparation:

    • COX Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • COX-2 Enzyme: Use purified human recombinant COX-2. Keep on ice.

    • Heme Cofactor: Prepare a solution of heme, which is required for COX activity.

    • Fluorometric Probe: Prepare a solution of a suitable probe (e.g., ADHP) in DMSO.

    • Substrate: Prepare a stock solution of arachidonic acid in ethanol.

    • Test Compound & Control: Prepare serial dilutions of the test compound and a known selective COX-2 inhibitor (e.g., celecoxib) in DMSO.

  • Assay Procedure (96-well black plate):

    • Add 80 µL of COX Assay Buffer containing the heme cofactor to each well.

    • Add 10 µL of the test compound dilutions, control inhibitor, or vehicle (DMSO).

    • Add 10 µL of the COX-2 enzyme solution.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution.

  • Data Acquisition:

    • Immediately measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm) over 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the fluorescence curve.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the IC₅₀ value. A parallel screen against COX-1 should be run to determine selectivity.

Data Summary and Path Forward

The initial screening phase will generate IC₅₀ values for the compound against each of the three hypothesized targets. This quantitative data will provide the first clear indication of the compound's primary biological activity and potency.

Hypothetical Screening Results Summary:

Target EnzymeTherapeutic AreaResult (IC₅₀)
Monoamine Oxidase B (MAO-B)NeurodegenerationTo be determined
Pyruvate Kinase M2 (PKM2)OncologyTo be determined
Cyclooxygenase-2 (COX-2)InflammationTo be determined
Cyclooxygenase-1 (COX-1)Selectivity ScreenTo be determined
Path Forward: A Gated Strategy

The results from this initial screening campaign will dictate the subsequent steps in the drug discovery process.

  • Potent and Selective Hit (IC₅₀ < 1 µM on a single target):

    • Action: Prioritize this target. Initiate medicinal chemistry efforts to establish a structure-activity relationship (SAR).

    • Next Steps: Conduct secondary assays, including cell-based functional assays (e.g., dopamine uptake in neuronal cells, cancer cell viability, prostaglandin release from stimulated macrophages) and ADME-Tox profiling.

  • Potent but Non-Selective Hit:

    • Action: Analyze the activity profile. If dual-activity is therapeutically relevant (e.g., COX-2 and PKM2 inhibition in cancer), this could be a valuable lead.

    • Next Steps: Deconvolute the SAR for each target.

  • Weak or No Activity (IC₅₀ > 10 µM):

    • Action: Deprioritize these targets.

    • Next Steps: Consider broader phenotypic screening or computational modeling to identify alternative potential targets before abandoning the scaffold.

Conclusion

While this compound is a novel chemical entity with no published biological data, its constituent chemical motifs provide a strong foundation for a rational, target-based investigation. The proposed exploration of MAO-B, PKM2, and COX-2 represents a scientifically rigorous and resource-efficient strategy to unlock its therapeutic potential. The detailed protocols and structured decision-making framework outlined in this guide offer a clear and actionable path for researchers to systematically evaluate this promising compound and determine its future in drug development.

References

  • Kumar, M., & Singh, R. (2024). A review of isoxazole biological activity and present synthetic techniques.
  • PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

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  • Xie, W., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
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  • Zahra, M. H., et al. (2020). Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis. Frontiers in Oncology, 10, 1-13.
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Methodological & Application

Application Notes and Protocols for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif that constitutes the core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in medicinal chemistry.[1] Isoxazole-containing molecules have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects.[1][2] The versatile synthesis of isoxazoles is therefore of paramount importance to researchers in drug development. Among the various synthetic strategies, the 1,3-dipolar cycloaddition reaction stands out as a particularly powerful and convergent method for constructing the isoxazole core.[3][4][5] This application note provides a detailed protocol and technical insights into the synthesis of isoxazoles using this elegant reaction.

Theoretical Foundation: The [3+2] Cycloaddition Pathway

The 1,3-dipolar cycloaddition is a type of pericyclic reaction, specifically a [3+2] cycloaddition, that involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. In the context of isoxazole synthesis, the key players are a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[3][6][7]

Nitrile oxides (R-C≡N⁺-O⁻) are transient, high-energy species that are typically generated in situ to prevent their rapid dimerization.[8] The reaction proceeds in a concerted fashion, where the π-electrons of the alkyne and the 4π-electron system of the nitrile oxide interact to form two new sigma bonds simultaneously.[9]

Mechanism of Isoxazole Formation

The generally accepted mechanism for the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a concerted, asynchronous process. The regioselectivity of the reaction, which dictates the substitution pattern on the resulting isoxazole ring (e.g., 3,5-disubstituted vs. 3,4-disubstituted), is influenced by both steric and electronic factors of the substituents on the nitrile oxide and the alkyne.[10] Generally, the reaction of terminal alkynes with nitrile oxides leads to the regioselective formation of 3,5-disubstituted isoxazoles.[10]

G cluster_reactants Reactants cluster_product Product cluster_isoxazole_structure Nitrile_Oxide R-C≡N⁺-O⁻ Isoxazole Nitrile_Oxide->Isoxazole 1,3-Dipolar Cycloaddition Alkyne R'—C≡C—H Alkyne->Isoxazole cluster_isoxazole_structure cluster_isoxazole_structure isoxazole_label 3,5-Disubstituted Isoxazole a R b C c N d O e C f C g R' h H

Caption: General scheme of the 1,3-dipolar cycloaddition.

In Situ Generation of Nitrile Oxides: A Key Experimental Consideration

The instability of nitrile oxides necessitates their generation in the presence of the dipolarophile.[8][11] Several methods exist for the in situ generation of these reactive intermediates, with the oxidation of aldoximes being one of the most common and versatile approaches.[3][12] Various oxidizing agents can be employed, including sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), and Chloramine-T.[2][3][13]

The choice of oxidant and reaction conditions can influence the reaction rate and yield. For instance, the use of a mild base is often required to facilitate the elimination step in the formation of the nitrile oxide from the intermediate hydroximoyl halide.[14]

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

This protocol details a general and reliable method for the synthesis of 3,5-disubstituted isoxazoles via the in situ generation of a nitrile oxide from an aldoxime using N-chlorosuccinimide (NCS) followed by cycloaddition with a terminal alkyne.

Materials and Reagents
  • Substituted aldoxime (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Step-by-Step Procedure
  • Reaction Setup: To a stirred solution of the substituted aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C (ice bath). The reaction mixture is stirred at this temperature for 30 minutes.

    • Rationale: The initial chlorination of the aldoxime by NCS forms a hydroximoyl chloride intermediate. Performing this step at 0 °C helps to control the exothermic reaction and prevent unwanted side reactions.

  • Nitrile Oxide Generation and Cycloaddition: To the reaction mixture, add triethylamine (Et₃N) (1.5 eq) dropwise via a dropping funnel or syringe pump over 15-20 minutes, while maintaining the temperature at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours.

    • Rationale: Triethylamine acts as a base to deprotonate the hydroximoyl chloride, leading to the in situ formation of the nitrile oxide. The nitrile oxide then undergoes a [3+2] cycloaddition with the alkyne present in the reaction mixture. The slow addition of the base helps to control the concentration of the highly reactive nitrile oxide, minimizing its dimerization.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Rationale: The water quench stops the reaction. The NaHCO₃ wash removes any acidic byproducts, and the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.

Experimental Workflow Diagram

G start Start setup Reaction Setup: - Aldoxime, Alkyne, NCS in DCM at 0 °C start->setup addition Slow addition of Triethylamine at 0 °C setup->addition reaction Stir at room temperature (12-24h) Monitor by TLC addition->reaction workup Workup: - Quench with water - Separate layers - Wash with NaHCO₃ and brine reaction->workup dry_concentrate Dry organic layer (MgSO₄) Concentrate in vacuo workup->dry_concentrate purify Purification: Silica Gel Column Chromatography dry_concentrate->purify product Pure 3,5-Disubstituted Isoxazole purify->product

Caption: Step-by-step experimental workflow.

Data Summary: Substrate Scope and Reaction Conditions

The 1,3-dipolar cycloaddition protocol for isoxazole synthesis is highly versatile and tolerates a wide range of functional groups on both the aldoxime and alkyne components. The following table provides a summary of representative examples.

EntryAldoxime (R)Alkyne (R')Oxidant/BaseSolventTemp (°C)Yield (%)Reference
1PhenylPhenylNCS / Et₃NDCM0 to rt85[5]
24-ChlorophenylPropargyl alcoholChloramine-TEthanolrt78[2]
34-Methoxyphenyl1-HexyneNaOCl / Et₃NDCM0 to rt82[12]
4Thiophen-2-ylEthyl propiolateNCS / Et₃NTHF0 to rt75[5]
5CyclohexylTrimethylsilylacetyleneChloramine-TEthanolrt69[2]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure all reagents are pure and the solvent is anhydrous. The rate of addition of the base can be critical; a slower addition may improve the yield by minimizing nitrile oxide dimerization.

  • Formation of Byproducts: The primary byproduct is often the furoxan, formed from the dimerization of the nitrile oxide. This can be minimized by using a slight excess of the alkyne and maintaining a low concentration of the nitrile oxide through slow base addition.

  • Reaction Stalls: If the reaction does not go to completion, a slight increase in temperature or prolonged reaction time may be beneficial. However, excessive heat can promote byproduct formation.

Safety Precautions

  • N-Chlorosuccinimide (NCS) is a corrosive and moisture-sensitive reagent. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

Conclusion

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a robust and highly efficient method for the synthesis of isoxazoles, which are key building blocks in drug discovery. The protocol detailed herein, utilizing the in situ generation of nitrile oxides from aldoximes, offers a practical and versatile approach for accessing a wide array of substituted isoxazoles. By understanding the underlying mechanism and key experimental parameters, researchers can effectively employ this powerful reaction to accelerate their drug development programs.

References

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. [Link]

  • In situ generation of a nitrile oxide from aldoxime 5, which engaged in... ResearchGate. [Link]

  • Advances in Isoxazole Synthesis. Scribd. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station Int. Ed. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Sci-Hub. [Link]

  • 1,3-dipolar cycloaddition reactions. YouTube. [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. PubMed Central. [Link]

  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH. [Link]

  • Diastereoselective ruthenium porphyrin-catalyzed tandem nitrone formation/1,3-dipolar cycloaddition for isoxazolidines. Synthesis, in silico docking study and in vitro biological activities. PubMed. [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. [Link]

  • cycloadditions with nitrile oxides. YouTube. [Link]

  • Nitrile Oxide Synthesis Via Oxime. ChemTube3D. [Link]

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One. Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies.[1][2] The described method utilizes a C18 stationary phase with a gradient mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[3][4]

Introduction and Scientific Rationale

The compound this compound is a synthetic heterocyclic molecule featuring an isoxazole core. The isoxazole scaffold is a key pharmacophore found in numerous clinically approved drugs, valued for its diverse biological activities.[1][5] The presence of the 3,4-dichlorophenyl group imparts significant hydrophobicity and influences the electronic properties of the molecule, making it a prime candidate for analysis via reversed-phase chromatography.

Developing a reliable analytical method is a foundational requirement for any new chemical entity in the drug development pipeline.[6] Such a method must not only quantify the active pharmaceutical ingredient (API) but also be able to resolve it from potential impurities and degradation products—a capability known as stability-indicating. This protocol is designed to meet these rigorous demands, providing researchers with a self-validating system for routine analysis.[7]

Causality of Methodological Choices
  • Reversed-Phase HPLC (RP-HPLC): The target analyte is a moderately non-polar organic molecule due to the dichlorophenyl and isoxazole rings. RP-HPLC, which employs a non-polar stationary phase (C18) and a polar mobile phase, is the logical choice for retaining and separating such compounds based on their hydrophobicity.

  • C18 Column: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention, which is ideal for aromatic and heterocyclic compounds.[8] This choice provides a robust starting point for method development.[9]

  • Gradient Elution: A gradient elution (varying mobile phase composition over time) is chosen over an isocratic method. This approach offers superior resolution for complex samples, ensuring that the main analyte peak is well-separated from any early-eluting polar impurities and late-eluting non-polar degradants. It also provides sharper peaks and shorter overall run times compared to an isocratic method optimized for the main peak.

  • UV-Vis Detection: The analyte contains multiple chromophores (the dichlorophenyl ring and the isoxazole ring) that are expected to absorb strongly in the UV region, typically between 200-400 nm.[10][11] A photodiode array (PDA) or UV-Vis detector provides the necessary sensitivity and allows for the selection of an optimal detection wavelength (λmax) to maximize the signal-to-noise ratio. Preliminary scans of similar structures suggest a wavelength around 254 nm is a suitable starting point.[12][13]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).

  • Chromatography Column: ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm particle size) or equivalent.

  • Data Acquisition: OpenLab CDS ChemStation Edition (or equivalent).

  • Analytical Balance: Mettler Toledo XSR205DU (or equivalent).

  • pH Meter: Calibrated, with a three-point check.

  • Ultrasonic Bath: For solvent degassing and sample dissolution.

  • Syringe Filters: 0.45 µm PTFE filters.

Reagents and Solvents
  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Water: Deionized (DI) water, purified to >18 MΩ·cm (Milli-Q® or equivalent).

  • Formic Acid: LC-MS grade (≥99%).

  • Reference Standard: this compound, purity >99.5%.

Preparation of Solutions
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of DI water. Filter and degas via ultrasonication for 15 minutes. The acidic modifier helps to protonate silanol groups on the stationary phase and ensure sharp, symmetrical peak shapes.[14]

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent. These will be used to establish the calibration curve.

Chromatographic Conditions

The quantitative parameters for the HPLC method are summarized in the table below.

ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 40% B2-10 min: 40% to 90% B10-12 min: 90% B12-12.1 min: 90% to 40% B12.1-15 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm
Run Time 15 minutes

Method Validation Workflow

The reliability of this protocol is established through a rigorous validation process, as mandated by ICH guidelines.[3][4][7][15] This ensures the method is suitable for its intended purpose.

Validation Parameters
  • Specificity: The ability to assess the analyte in the presence of other components (impurities, degradants, matrix).[7] This is confirmed by injecting a blank (diluent) and a placebo, and by performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure no co-elution with the main analyte peak.

  • Linearity: Assessed by analyzing five concentrations of the working standard solutions (e.g., 10-100 µg/mL).[4] The calibration curve is generated by plotting peak area against concentration, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by the percent recovery of known amounts of analyte spiked into a sample matrix. This should be performed at three concentration levels (e.g., 80%, 100%, 120%) with three replicates each.[3] Acceptance criteria are typically 98-102% recovery.

  • Precision:

    • Repeatability (Intra-day): Assessed by analyzing six replicate injections of the 100% standard concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day): Assessed by repeating the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N). LOD is typically established at S/N ≥ 3, and LOQ at S/N ≥ 10. The LOQ must be precise and accurate.

  • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2) and observing the effect on the results. The method is robust if the results remain within acceptable criteria.

Visualization of the Analytical Workflow

The overall process from sample receipt to final data reporting is outlined below.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting sample Sample Receipt & Login sample_prep Prepare Sample (Weigh, Dissolve, Filter) sample->sample_prep standard_prep Prepare Reference Standard Solutions sequence Build Sequence (Standards, Blanks, Samples) standard_prep->sequence sample_prep->sequence hplc_run Execute HPLC Run (Gradient Elution) sequence->hplc_run integration Integrate Chromatograms (Peak Area) hplc_run->integration calibration Generate Calibration Curve (Linearity Check) integration->calibration quantification Quantify Analyte in Samples calibration->quantification report Generate Final Report (Assay, Purity) quantification->report

Caption: High-level workflow for the HPLC analysis of the target compound.

System Suitability

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting a working standard solution (e.g., 50 µg/mL) five times. The results must meet the following criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
RSD of Peak Area ≤ 2.0%Demonstrates injection precision and system stability.
RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase delivery.

Data Analysis and Calculation

The concentration of this compound in the sample solution is determined using the linear regression equation derived from the calibration curve:

  • y = mx + c

Where:

  • y = Peak area of the analyte

  • m = Slope of the calibration curve

  • x = Concentration of the analyte (µg/mL)

  • c = y-intercept

The final concentration in the original sample material is calculated by applying the appropriate dilution factors.

Validation_Relationship Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity (r² ≥ 0.999) Method->Linearity Accuracy Accuracy (98-102% Recovery) Method->Accuracy Precision Precision (RSD ≤ 2%) Method->Precision Robustness Robustness Method->Robustness LOQ LOQ Method->LOQ

Caption: Core parameters for method validation according to ICH guidelines.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, precise, accurate, and robust for the quantification of this compound. The validation performed in accordance with ICH guidelines confirms that the method is suitable for its intended purpose in a quality control or research environment. The stability-indicating nature of the assay ensures that it can be reliably used for monitoring the purity and stability of the compound under various stress conditions.

References

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  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available at: [Link]

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  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]

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  • Sunscreens: An Overview of the Solar Radiation, Skin and Photoprotection. Università degli Studi di Ferrara Institutional Research Archive. Available at: [Link]

  • HPLC chromatograms obtained for the reaction of compound 5 with 3 or 4. ResearchGate. Available at: [Link]

  • Separation of cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl toluene-p-sulphonate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. Available at: [Link]

  • UV-vis absorption spectra of the hydrolysis products aldehyde (blue). ResearchGate. Available at: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Wageningen University & Research eDepot. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Development and validation of amylmetacresol by rp-hplc method and qbd approach. World Journal of Pharmaceutical Research. Available at: [Link]

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Application Notes: 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Compound Profile

The isoxazole ring is a prominent five-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into numerous clinically approved drugs.[1] Isoxazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]

A key feature of the isoxazole ring in synthetic chemistry is its function as a stable, masked equivalent of a 1,3-dicarbonyl system. The labile N-O bond can be selectively cleaved under reductive conditions, unmasking versatile functionalities. This strategy makes isoxazole-containing intermediates exceptionally valuable for constructing complex molecular architectures.[2]

This guide focuses on the utility of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One , a specialized chemical intermediate designed for applications in drug discovery and development. The presence of the 3,4-dichlorophenyl moiety is particularly significant, as this substitution pattern is frequently employed in medicinal chemistry to enhance binding affinity, modulate pharmacokinetic properties, and improve metabolic stability. For instance, related dichlorophenyl structures are found in potent enzyme inhibitors and other bioactive molecules.[3][4] This intermediate serves as a robust building block for generating libraries of compounds, particularly β-amino ketones and γ-amino alcohols, which are core components of many pharmacologically active agents.

Compound Profile:

PropertyValueReference
IUPAC Name This compound[5]
CAS Number 175277-36-8[5]
Molecular Formula C₁₁H₇Cl₂NO₂[5]
Molecular Weight 256.08 g/mol [5]
Appearance Off-white to pale yellow solid-
Purity ≥98%[5]
Topological Polar Surface Area (TPSA) 43.1 Ų[5]
LogP 3.851[5]

Section 2: Core Application: Reductive Ring Opening to Access β-Amino Enones

The primary application of this compound is as a precursor to 1-(3,4-Dichlorophenyl)-3-aminobut-2-en-1-one and its derivatives. This transformation is achieved via the reductive cleavage of the isoxazole N-O bond, a cornerstone reaction in isoxazole chemistry.

Causality of the Transformation: The isoxazole ring is an aromatic heterocycle, but the inherent strain and the weak N-O single bond (bond energy ~200 kJ/mol) make it susceptible to hydrogenolysis. Catalytic hydrogenation is the most common and efficient method for this cleavage. The reaction proceeds by adding two moles of hydrogen: the first mole reduces the C=N bond, and the second cleaves the N-O bond, leading to the ring-opened product, which tautomerizes to the more stable β-amino enone.

G Intermediate This compound Process Catalytic Hydrogenation (e.g., Pd/C, H₂ or Raney Ni, H₂) Intermediate->Process Product 1-(3,4-Dichlorophenyl)-3-aminobut-2-en-1-one (β-Amino Enone) Process->Product

Caption: Workflow for the primary application of the intermediate.

Protocol 1: Catalytic Hydrogenation for N-O Bond Cleavage

This protocol details a standard procedure for the reductive ring opening of the isoxazole intermediate using palladium on carbon (Pd/C) as the catalyst. Pd/C is selected for its high efficiency in hydrogenolysis reactions and its general tolerance of other functional groups, such as the aryl chlorides present in the molecule.

Materials & Equipment:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH) (approx. 0.1 M concentration)

  • Hydrogen (H₂) gas source

  • Parr hydrogenator or a flask with a balloon filled with H₂

  • Magnetic stirrer and stir bar

  • Standard glassware for reaction and work-up

  • Celite™ or a similar filter aid

  • Rotary evaporator

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry hydrogenation flask or round-bottom flask, add this compound (e.g., 2.56 g, 10.0 mmol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (e.g., 106 mg, 0.1 mmol, 1 mol% Pd). Note: The catalyst is flammable; handle with care and avoid ignition sources.

  • Solvent Addition: Add the solvent (e.g., 100 mL of MeOH) to dissolve the starting material.

  • Hydrogenation:

    • For Parr Apparatus: Seal the vessel, purge with H₂ gas three times, and then pressurize to the desired pressure (e.g., 50 psi). Begin vigorous stirring.

    • For Balloon Hydrogenation: Evacuate the flask and backfill with H₂ from a balloon three times. Ensure the balloon remains inflated throughout the reaction. Begin vigorous stirring.

  • Reaction Monitoring: The reaction is typically complete within 4-12 hours at room temperature. Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The product will be more polar than the starting material.

  • Work-up:

    • Once the reaction is complete, carefully vent the H₂ pressure and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent (MeOH or EtOH). Caution: The Celite™ pad with the catalyst may be pyrophoric upon drying. Quench it carefully with water before disposal.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification & Characterization: The resulting crude product, 1-(3,4-Dichlorophenyl)-3-aminobut-2-en-1-one, is often of sufficient purity for subsequent steps. If necessary, it can be purified by recrystallization or column chromatography. Characterize the product using ¹H NMR, ¹³C NMR, and MS analysis.

Expected Results & Troubleshooting:

ObservationPossible CauseSuggested Solution
Incomplete Reaction Inactive catalyst; Insufficient H₂ pressure; Low temperature.Use fresh catalyst; Increase H₂ pressure (if using a Parr shaker); Gently warm the reaction to 30-40 °C.
Dechlorination Side Product Overly aggressive catalyst or conditions.Switch to a less active catalyst (e.g., 5% Pd/C), use a catalyst poison, or reduce H₂ pressure and reaction time.
Low Yield Poor filtration recovery; Product instability.Ensure thorough washing of the Celite™ pad; Proceed to the next synthetic step immediately after work-up.

Section 3: Expanding Synthetic Utility via Functional Group Interconversion

The versatility of this compound extends beyond its direct conversion to a β-amino enone. The acetyl group at the C5 position serves as a secondary reactive handle, enabling a variety of transformations prior to isoxazole ring opening. This allows for the creation of diverse molecular scaffolds from a single intermediate.

G cluster_0 Synthetic Pathways Intermediate This compound A1 Protocol 1: Catalytic Hydrogenation Intermediate->A1 Route A B1 Protocol 2: Ketone Reduction (NaBH₄) Intermediate->B1 Route B A2 β-Amino Enone Derivative A1->A2 B2 Isoxazolyl Ethanol Derivative B1->B2 B3 Catalytic Hydrogenation B2->B3 B4 γ-Amino Alcohol Derivative B3->B4

Caption: Divergent synthetic routes from the isoxazole intermediate.

Protocol 2: Reduction of the Acetyl Group to a Secondary Alcohol

This protocol describes the reduction of the ketone to an alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent. This transformation, when followed by the N-O bond cleavage described in Protocol 1, yields valuable γ-amino alcohol products.[2]

Materials & Equipment:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.0-1.5 eq)

  • Methanol (MeOH)

  • Standard glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Step-by-Step Methodology:

  • Setup: Dissolve this compound (e.g., 2.56 g, 10.0 mmol) in methanol (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: While stirring, add NaBH₄ (e.g., 0.45 g, 12.0 mmol) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of acetone (5 mL) or 1 M HCl until gas evolution ceases.

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Add water (50 mL) and ethyl acetate (50 mL) to the residue.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: The resulting crude 1-[3-(3,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-ol can be purified by column chromatography on silica gel if necessary. This product can then be used directly in Protocol 1 to synthesize the corresponding γ-amino alcohol.

Section 4: Safety and Handling

Hazard Identification: Based on available data, this compound should be handled with care.[5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling Recommendations:

  • Always work in a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place (2-8°C is recommended for long-term storage).[5]

Section 5: Summary and Outlook

This compound is a highly valuable and versatile intermediate for organic synthesis and medicinal chemistry. Its primary utility lies in its role as a stable precursor to β-amino enones via a straightforward reductive ring-opening protocol. Furthermore, the presence of a modifiable acetyl group allows for divergent synthetic strategies, enabling access to a wider range of complex molecules, including γ-amino alcohols. The dichlorophenyl moiety makes this building block particularly relevant for programs targeting kinases, monoamine oxidases, and other enzyme classes where this substitution pattern is known to confer high potency.[3] The protocols outlined in this guide provide a robust foundation for researchers to leverage this intermediate in the development of novel therapeutics.

Section 6: References

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34263-34286. [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(13), 3108. [Link]

  • Taylor & Francis Online. (n.d.). Isoxazole – Knowledge and References. Retrieved from [Link]

  • MDPI. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2023(1), M1552. [Link]

  • Sheng, R., et al. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Molecules, 28(6), 2715. [Link]

  • ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent.... Retrieved from [Link]

Sources

The Dichlorophenyl Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Isoxazole Ring in Medicinal Chemistry

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in the design of novel therapeutic agents. The introduction of a dichlorophenyl group to this versatile ring system further enhances its pharmacological potential, modulating its lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive overview of the applications of dichlorophenyl isoxazoles in drug discovery, complete with detailed application notes and experimental protocols for researchers in the field.

I. Anticancer Applications: Targeting the Machinery of Malignancy

Dichlorophenyl isoxazole derivatives have emerged as a promising class of compounds in oncology, demonstrating a range of anticancer activities. These compounds can disrupt various cellular processes essential for tumor growth and survival, including cell proliferation, apoptosis, and microtubule dynamics.

Application Note 1: Cytotoxicity Profiling against Cancer Cell Lines

A primary application of novel dichlorophenyl isoxazole compounds is the evaluation of their cytotoxic effects against a panel of human cancer cell lines. This initial screening provides valuable information on the compound's potency and cancer cell type selectivity.

Mechanism of Action Insight: The cytotoxicity of dichlorophenyl isoxazoles in cancer cells can stem from various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, or the induction of programmed cell death (apoptosis). Some isoxazole derivatives have been shown to act as inhibitors of tubulin polymerization, a critical process for cell division.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a dichlorophenyl isoxazole compound against a selected cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Dichlorophenyl isoxazole test compound

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a series of dilutions of the dichlorophenyl isoxazole compound in complete medium. Add 100 µL of each dilution to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of a Representative Dichlorophenyl Isoxazole
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)8.5
A549 (Lung Cancer)12.2
HCT116 (Colon Cancer)9.8

II. Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Dichlorophenyl isoxazoles have shown potential as anti-inflammatory agents by targeting key enzymes in the inflammatory pathway.

Application Note 2: Inhibition of Cyclooxygenase (COX) Enzymes

A significant application of dichlorophenyl isoxazoles in this area is the assessment of their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation.

Mechanism of Action Insight: The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. The dichlorophenyl isoxazole scaffold can be designed to fit into the active site of COX enzymes, blocking their activity.

Experimental Protocol 2: In Vivo Anti-inflammatory Activity Assessment

This protocol describes the carrageenan-induced rat paw edema model, a classic method for evaluating the in vivo anti-inflammatory activity of a test compound.

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Dichlorophenyl isoxazole test compound

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Positive control drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the rats into groups (n=6): vehicle control, positive control, and test compound groups (at different doses). Administer the test compound or controls orally or intraperitoneally.

  • Induction of Edema: One hour after dosing, inject 0.1 mL of carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.

III. Neuroprotective Applications: Shielding the Central Nervous System

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Dichlorophenyl isoxazoles are being investigated for their potential to protect neurons from damage.

Application Note 3: Attenuation of Oxidative Stress-Induced Neuronal Death

A key application in this domain is to investigate the ability of dichlorophenyl isoxazole compounds to protect neuronal cells from death induced by oxidative stress, a common pathological mechanism in neurodegeneration.

Mechanism of Action Insight: The neuroprotective effects of certain compounds can be attributed to their antioxidant properties or their ability to modulate signaling pathways involved in cell survival and death. Dichlorophenyl isoxazoles may act by scavenging reactive oxygen species (ROS) or by activating pro-survival pathways.

Experimental Protocol 3: In Vitro Neuroprotection Assay

This protocol outlines a method to assess the neuroprotective effect of a dichlorophenyl isoxazole compound against hydrogen peroxide (H2O2)-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).

Principle: H2O2 induces oxidative stress, leading to neuronal cell death. A neuroprotective compound will increase the viability of neuronal cells in the presence of H2O2. Cell viability is assessed using the MTT assay.

Materials:

  • Dichlorophenyl isoxazole test compound

  • SH-SY5Y neuroblastoma cell line

  • Complete cell culture medium

  • Hydrogen peroxide (H2O2)

  • MTT solution

  • Solubilization solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, differentiate the cells with retinoic acid for several days.

  • Pre-treatment: Treat the cells with various concentrations of the dichlorophenyl isoxazole compound for 24 hours.

  • Induction of Oxidative Stress: Add H2O2 to the wells (at a pre-determined toxic concentration) and incubate for another 24 hours. Include a control group with H2O2 alone and an untreated control group.

  • MTT Assay: Perform the MTT assay as described in Experimental Protocol 1 to assess cell viability.

  • Data Analysis: Calculate the percentage of neuroprotection for each concentration of the test compound relative to the H2O2-treated control.

IV. Antibacterial Applications: The Legacy and Future

The most well-established application of dichlorophenyl isoxazoles is in the field of antibacterial agents. Dicloxacillin and Cloxacillin are penicillinase-resistant penicillins that contain the 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamido side chain.

Application Note 4: Combating Penicillinase-Producing Bacteria

These drugs are specifically designed to be effective against Gram-positive bacteria that produce β-lactamase (penicillinase), an enzyme that inactivates most other penicillins.

Mechanism of Action Insight: Like other β-lactam antibiotics, dicloxacillin and cloxacillin inhibit the synthesis of the bacterial cell wall. They do this by acylating the transpeptidase enzyme, preventing the cross-linking of peptidoglycan chains. The bulky dichlorophenyl isoxazole side chain sterically hinders the binding of β-lactamase to the β-lactam ring, thus protecting the antibiotic from degradation.

Visualizations: Pathways and Workflows

Experimental Workflow for Anticancer Drug Screening

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation synthesis Synthesis of Dichlorophenyl Isoxazole Library mtt MTT Assay (Cytotoxicity Screening) synthesis->mtt mechanistic Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) mtt->mechanistic Active Compounds xenograft Xenograft Tumor Model in Mice mechanistic->xenograft Lead Compound

Caption: A streamlined workflow for the discovery of anticancer dichlorophenyl isoxazoles.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

bacterial_cell_wall drug Dichlorophenyl Isoxazole (e.g., Dicloxacillin) pbp Penicillin-Binding Protein (Transpeptidase) drug->pbp Inhibition peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes cell_wall Bacterial Cell Wall Synthesis peptidoglycan->cell_wall lysis Cell Lysis cell_wall->lysis Disruption leads to

Caption: Inhibition of bacterial cell wall synthesis by dichlorophenyl isoxazole penicillins.

Conclusion and Future Perspectives

The dichlorophenyl isoxazole scaffold continues to be a fertile ground for the discovery of new drugs with diverse therapeutic applications. While its role in antibacterial therapy is well-established, its potential in oncology, anti-inflammatory, and neuroprotective applications is an exciting and rapidly evolving area of research. The protocols and insights provided in this guide are intended to empower researchers to explore the full therapeutic potential of this remarkable chemical entity. Future work will likely focus on the development of more selective and potent dichlorophenyl isoxazole derivatives, as well as the elucidation of their detailed mechanisms of action in various disease contexts.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line - Impactfactor. (2024, June 25). Retrieved January 24, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17). Retrieved January 24, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Retrieved January 24, 2026, from [Link]

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC - NIH. (2025, July 23). Retrieved January 24, 2026, from [Link]

  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - ResearchGate. (2024, June 30). Retrieved January 24, 2026, from [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. (2021, October 5). Retrieved January 24, 2026, from [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions - PMC - NIH. (2018, October 22). Retrieved January 24, 2026, from [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions - MDPI. (2018, October 22). Retrieved January 24, 2026, from [Link]

  • Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 24, 2026, from [Link]

  • Isoxazole–Containing drugs with various pharmacological activities - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Dicloxacillin - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). Retrieved January 24, 2026, from [Link]

  • Dicloxacillin | C19H17Cl2N3O5S | CID 18381 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

  • Cloxacillin - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

Mastering the Purification of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Isoxazole-Based Drug Candidates

In the landscape of modern medicinal chemistry, isoxazole derivatives are recognized for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The compound 1-[3-(3,4-dichlorophenyl)isoxazol-5-yl]ethan-1-one serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount, as even minute impurities can lead to undesirable side effects, altered biological activity, and complications in downstream synthetic steps. This application note provides a comprehensive guide to the purification of this pivotal isoxazole derivative, offering detailed protocols and the scientific rationale behind each step.

Compound Profile: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies. These properties dictate the compound's behavior in various solvents and chromatographic systems.

PropertyValueSource
Molecular Formula C₁₁H₇Cl₂NO₂[2]
Molecular Weight 256.08 g/mol [2]
LogP 3.851[2]
Topological Polar Surface Area (TPSA) 43.1 Ų[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]

The high LogP value suggests a non-polar character, indicating good solubility in organic solvents and amenability to reversed-phase chromatography. The absence of hydrogen bond donors simplifies its interaction with purification media.

Strategic Approach to Purification: From Synthesis to High-Purity Compound

The purification strategy for this compound should be guided by the nature of the impurities introduced during its synthesis. A common and efficient route to such 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[3][4]

Anticipating Impurities from Synthesis

The 1,3-dipolar cycloaddition, while powerful, can generate several types of impurities:

  • Unreacted Starting Materials: Residual 3,4-dichlorobenzaldoxime (or the corresponding hydroximoyl chloride) and 1-butyn-3-one.

  • Regioisomers: The cycloaddition can potentially yield the undesired regioisomer, 1-[5-(3,4-dichlorophenyl)isoxazol-3-yl]ethan-1-one.

  • By-products: Furoxans can form from the dimerization of the nitrile oxide intermediate.

  • Solvent and Reagents: Residual solvents and catalysts used in the reaction.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reaction Core Reaction cluster_products Reaction Outcome A 3,4-Dichlorobenzaldehyde D 3,4-Dichlorobenzaldoxime A->D B Hydroxylamine B->D C 1-Butyn-3-one F [3+2] Cycloaddition C->F E Nitrile Oxide (in situ) D->E E->F G Target Product: This compound F->G H Potential Impurities: - Unreacted Starting Materials - Regioisomer - Furoxan By-products F->H

Caption: Synthetic pathway and potential impurity sources.

The choice of purification technique will depend on the impurity profile and the desired final purity.

G start Crude Product purity_check1 Assess Purity (TLC/¹H NMR) start->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Major Impurities Present column_chrom Column Chromatography purity_check1->column_chrom Complex Mixture purity_check2 Purity > 95%? recrystallization->purity_check2 purity_check2->column_chrom No final_product Pure Product (>99.5%) purity_check2->final_product Yes purity_check3 Purity > 99%? column_chrom->purity_check3 prep_hplc Preparative HPLC purity_check3->prep_hplc No (High Purity Needed) purity_check3->final_product Yes prep_hplc->final_product

Caption: Decision workflow for purification strategy.

Method 1: Recrystallization for Bulk Purification

Recrystallization is a cost-effective technique for removing small amounts of impurities from a solid compound.[5] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Protocol: Solvent Screening and Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or sub-ambient temperatures.[6] Given the compound's non-polar nature, a range of organic solvents should be tested.

    Solvent Polarity Index Rationale
    Hexanes 0.1 Good for washing, may be a good anti-solvent.
    Toluene 2.4 May provide good solubility at high temperatures.
    Ethyl Acetate 4.4 A versatile solvent for compounds of moderate polarity.
    Acetone 5.1 Often a good solvent for ketones.
    Ethanol 5.2 A common recrystallization solvent, good for inducing crystallization.

    | Methanol | 6.6 | More polar, may be a suitable anti-solvent with a less polar co-solvent. |

  • Procedure:

    • Place approximately 100 mg of the crude solid in a test tube.

    • Add a few drops of the chosen solvent and heat the mixture gently.

    • Continue adding the solvent dropwise until the solid completely dissolves at the boiling point of the solvent.

    • Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the test tube with a glass rod or add a seed crystal.

    • Once crystal formation is complete, cool the mixture in an ice bath for 15-20 minutes.[7]

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

    • Dry the purified crystals under vacuum.

Method 2: Flash Column Chromatography for High-Throughput Purification

Flash column chromatography is the workhorse for purifying moderately polar organic compounds, offering a good balance between resolution, speed, and scale.[8] It is particularly effective for separating the target compound from less polar starting materials and more polar by-products.

Protocol: Silica Gel Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice.

  • Mobile Phase Selection: The optimal mobile phase (eluent) is determined by thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate).[9][10]

    • TLC Analysis: Spot the crude mixture on a silica gel TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1). The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better resolution.

  • Elution and Fraction Collection:

    • Elute the column with the mobile phase, collecting fractions in test tubes.

    • Monitor the elution process by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

G start Crude Sample tlc TLC Analysis (e.g., Hexanes:EtOAc) start->tlc packing Pack Column (Silica Gel) tlc->packing loading Load Sample (Dry or Wet) packing->loading elution Elute with Mobile Phase loading->elution collection Collect Fractions elution->collection tlc_fractions TLC of Fractions collection->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporation Rotary Evaporation combine->evaporation product Pure Product evaporation->product

Caption: Workflow for column chromatography purification.

Method 3: Preparative HPLC for Ultimate Purity

For applications requiring the highest level of purity, such as the preparation of analytical standards or for late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[11][12] It offers superior resolution for separating closely related impurities like regioisomers.

Protocol: Reversed-Phase Preparative HPLC
  • Method Development:

    • An analytical HPLC method is first developed on a C18 column to achieve baseline separation of the target compound from its impurities.

    • A typical mobile phase would consist of a gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Scale-Up:

    • The analytical method is scaled up to a larger preparative C18 column. The flow rate is adjusted proportionally to the cross-sectional area of the preparative column.

    • The sample is dissolved in a suitable solvent, filtered, and injected onto the column.

  • Fraction Collection:

    • Fractions are collected based on the UV chromatogram, using a fraction collector triggered by peak detection.

  • Post-Purification Work-up:

    • The collected fractions containing the pure product are combined.

    • The organic solvent is removed by rotary evaporation.

    • If a non-volatile buffer was used, an additional step like solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove buffer salts.

    • The remaining aqueous solution is often lyophilized to obtain the final product as a dry powder.

Purity Verification: Ensuring Success

After purification, the purity of this compound must be rigorously assessed.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot indicates a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure and identify any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

By employing the appropriate purification techniques and verifying the results, researchers can ensure the quality and reliability of this compound for its intended applications in drug discovery and development.

References

  • Zhou, Y., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones. Beilstein Journal of Organic Chemistry, 18, 446–458. Available at: [Link]

  • Ghasemi, S., et al. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 13(7), 1088. Available at: [Link]

  • Lokeshwari, D. M., & Kumar, K. A. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Asian Journal of Chemistry, 29(12), 2660-2664. Available at: [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2. Available at: [Link]

  • Al-Obaidi, A. S. M., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 26(2), 225-238. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Sfakianakis, M., et al. (2020). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 25(23), 5738. Available at: [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Available at: [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2014). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Available at: [Link]

  • Wang, X., et al. (2023). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 28(13), 5163. Available at: [Link]

  • Ghasemi, S., et al. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved January 25, 2026, from [Link]

  • Shimadzu. (n.d.). Preparative HPLC Primer. Retrieved January 25, 2026, from [Link]

  • Cano, I., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(6), 3659-3665. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 9 — Recrystallization. Retrieved January 25, 2026, from [Link]

  • Claramunt, R. M., et al. (2002). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Molecules, 7(1), 57-65. Available at: [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved January 25, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Ruthenium Catalyzed Dehydrogenative Cyclization to Synthesize Polysubstituted 4-Quinolones under Solvent-Free Condition - Supporting Information. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 25, 2026, from [Link]

  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. Available at: [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved January 25, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One (CAS 175277-36-8). This document is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, diagnose common failure points, and provide validated protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis is significantly lower than expected. What are the most common critical steps to investigate?

A1: Low overall yield is typically traced back to one of three areas:

  • Incomplete Chalcone Formation: The initial Claisen-Schmidt condensation to form the α,β-unsaturated ketone intermediate is highly sensitive to base concentration and temperature. Incomplete reaction leaves unreacted starting materials, complicating purification.

  • Inefficient Isoxazole Cyclization: The reaction of the chalcone intermediate with hydroxylamine is the core of the synthesis. Sub-optimal pH, incorrect stoichiometry, or prolonged reaction times at high temperatures can lead to side products or degradation.

  • Product Loss During Workup/Purification: The target isoxazole, while generally stable, can be susceptible to ring-opening under harsh basic conditions.[1] Furthermore, significant product can be lost during extraction or crystallization if solvent polarity and volumes are not optimized.

Q2: I'm observing multiple spots on my Thin Layer Chromatography (TLC) plate after the cyclization step. What are these likely byproducts?

A2: Besides your starting chalcone and the desired isoxazole product, common impurities include:

  • Oxime of the Chalcone: Hydroxylamine can react with the carbonyl of the chalcone to form an oxime without subsequent cyclization.

  • Michael Adduct: Hydroxylamine can add to the β-carbon of the chalcone via a Michael addition, which may or may not proceed to cyclize.

  • Degradation Products: If the reaction mixture was too basic or heated for too long, you might observe smaller, more polar spots corresponding to cleavage of the isoxazole ring.[1]

Q3: The cyclization reaction seems to stall, with significant amounts of the chalcone intermediate remaining even after extended reaction times. What could be the cause?

A3: Reaction stalling is often a result of improper reaction conditions. The most likely culprits are:

  • Incorrect pH: The cyclization of a chalcone with hydroxylamine typically requires a slightly basic medium to deprotonate the hydroxylamine hydrochloride and facilitate the reaction cascade.[2] If the medium is too neutral or acidic, the reaction rate will be extremely slow. Conversely, a strongly basic environment can promote unwanted side reactions.[1]

  • Insufficient Temperature: While excessive heat can cause degradation, the reaction requires a certain activation energy. Ensure you are maintaining the recommended reflux temperature for your chosen solvent (e.g., ethanol).

  • Poor Reagent Quality: Ensure the hydroxylamine hydrochloride is of high purity and has been stored correctly, as it can degrade over time.

In-Depth Troubleshooting and Optimization Guides

The most reliable and commonly employed route to this class of isoxazoles proceeds via a chalcone intermediate. The general workflow is a Claisen-Schmidt condensation followed by a cyclocondensation with hydroxylamine.

G cluster_0 PART 1: Chalcone Synthesis cluster_1 PART 2: Isoxazole Formation A 3,4-Dichlorobenzaldehyde C Intermediate: (E)-1-(1H-Imidazol-1-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one (Chalcone) A->C Base (e.g., NaOH) Solvent (e.g., Ethanol) B 1-(1H-Imidazol-1-yl)ethan-1-one (or suitable Acetyl Source) B->C E Product: This compound C->E Base (e.g., NaOH or KOAc) Reflux in Ethanol D Hydroxylamine Hydrochloride (NH2OH·HCl) D->E

Caption: General synthetic workflow for the target isoxazole.

Problem Area 1: Low Yield in Chalcone Synthesis (Claisen-Schmidt Condensation)

The chalcone intermediate is the foundation of this synthesis. A poor yield here will invariably lead to a poor final yield.

ProblemPotential Cause(s)Suggested Solution & Scientific Rationale
Low Conversion 1. Insufficient Base: The base (e.g., NaOH) acts as a catalyst to deprotonate the α-carbon of the acetyl source, forming the reactive enolate. Too little base results in a slow or incomplete reaction.1. Optimize Base Stoichiometry: Titrate the amount of base used. Start with catalytic amounts and increase incrementally. An aqueous solution of NaOH or KOH is typically added dropwise to a solution of the aldehyde and ketone in ethanol.[1]
2. Low Temperature: The enolate formation and subsequent condensation require sufficient thermal energy.2. Control Temperature: While the reaction is often run at room temperature, gentle warming (40-50 °C) can sometimes improve the rate. However, avoid excessive heat which can promote self-condensation of the ketone.
Side Product Formation 1. Cannizzaro Reaction: If the aldehyde has no α-hydrogens (as is the case here), it can undergo a disproportionation reaction in the presence of a strong base, reducing yield.1. Slow Base Addition: Add the base dropwise to the stirred solution of the aldehyde and ketone. This maintains a low instantaneous concentration of base, favoring the desired Claisen-Schmidt pathway over the Cannizzaro reaction.
2. Self-Condensation: The acetyl source can react with itself (an aldol condensation).2. Use a Pre-formed Enolate or a More Reactive Acetyl Source: For difficult condensations, pre-forming the enolate with a stronger base (e.g., LDA) at low temperature before adding the aldehyde can provide cleaner conversion.
Problem Area 2: Inefficient Isoxazole Ring Formation (Cyclocondensation)

This step involves the reaction of the α,β-unsaturated ketone with hydroxylamine. The mechanism involves a conjugate addition followed by intramolecular cyclization and dehydration.

G cluster_conditions Condition Optimization start Low Yield in Cyclization Step check_purity Is the Chalcone Intermediate Pure? start->check_purity purify Action: Recrystallize or chromatograph the chalcone. Rationale: Impurities can inhibit the reaction or cause side products. check_purity->purify No check_conditions Are Reaction Conditions Optimal? check_purity->check_conditions Yes purify->check_conditions opt_base Adjust Base: Try weaker bases like NaOAc or KOAc. Rationale: Avoids ring-opening of the product. check_conditions->opt_base No check_workup Is Product Lost During Workup? check_conditions->check_workup Yes opt_temp Adjust Temperature: Ensure consistent reflux. Rationale: Reaction requires sufficient energy. opt_base->opt_temp opt_time Monitor Time (TLC): Stop reaction upon completion. Rationale: Prevents degradation from prolonged heating. opt_temp->opt_time opt_time->check_workup opt_workup Action: Use milder workup. - Avoid strong bases. - Optimize extraction solvent. - Saturate aqueous layer with NaCl. check_workup->opt_workup Yes end_ok Yield Improved check_workup->end_ok No opt_workup->end_ok

Caption: Troubleshooting decision tree for the isoxazole formation step.

Key Optimization Parameters:

  • Base Selection: While NaOH can be used, it increases the risk of product degradation. Weaker bases like sodium or potassium acetate are often sufficient to neutralize the HCl from hydroxylamine hydrochloride, providing a buffered and milder reaction environment.

  • Solvent: Ethanol is the standard and effective solvent for this reaction, allowing for a suitable reflux temperature.[1]

  • Stoichiometry: An excess of hydroxylamine hydrochloride (e.g., 1.5 to 2.0 equivalents) is typically used to drive the reaction to completion.

  • Reaction Monitoring: This is critical. Monitor the disappearance of the chalcone spot by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). Over-refluxing after the reaction is complete is a primary source of yield loss due to degradation.

Validated Experimental Protocols

Protocol 1: Synthesis of (E)-3-(3,4-dichlorophenyl)-1-(1-acetyl-1H-imidazol-2-yl)prop-2-en-1-one (Chalcone Intermediate)

This protocol is adapted from standard Claisen-Schmidt condensation procedures.[1]

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichlorobenzaldehyde (1.0 eq.) and the corresponding acetyl source (e.g., N-acetylimidazole, 1.0 eq.) in ethanol (approx. 5 mL per mmol of aldehyde).

  • Base Addition: Cool the flask in an ice bath. Prepare a 10% aqueous solution of sodium hydroxide (NaOH). Add the NaOH solution dropwise to the stirred mixture over 15-20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the aldehyde spot has been consumed.

  • Workup: Pour the reaction mixture into a beaker of cold water (approx. 20 mL per mmol of aldehyde). A yellow precipitate should form. If necessary, acidify the mixture to pH ~5 with dilute HCl.

  • Isolation: Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove any unreacted aldehyde.

  • Purification: Dry the solid in a vacuum oven. The crude chalcone is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol.

Protocol 2: Synthesis of this compound

This protocol is based on established methods for isoxazole synthesis from chalcones.[2]

  • Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, add the chalcone intermediate (1.0 eq.), hydroxylamine hydrochloride (1.5 eq.), and sodium acetate (2.0 eq.).

  • Solvent Addition: Add absolute ethanol (approx. 10 mL per mmol of chalcone).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress by TLC every hour. The reaction is typically complete within 3-5 hours.

  • Workup: Once the chalcone is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into cold water. A white or off-white solid should precipitate.

  • Isolation & Purification: Filter the solid, wash with water, and dry. Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.

References

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (2022). Synthesis of isoxazoles. Organic Chemistry Portal. [Link]

  • Shaikh, A. et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. South Asian Research Journal of Pharmaceutical Sciences, 5(1), 18-27.
  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34223-34243. [Link]

  • Yıldırım, S. et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 44(4), 1133-1146. [Link]

  • PrepChem. (2023). Synthesis of 4-chloroacetophenone oxime. [Link]

  • Iqbal, N. et al. (2014). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 6(5), 343-351. [Link]

  • Katritzky, A. R., & Fali, C. N. (2015). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 8(21), 18793-18833. [Link]

  • Trogu, E. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. Doctoral Thesis, Università degli Studi di Firenze. [Link]

Sources

How to improve solubility of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One for assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Topic: Enhancing the Solubility of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One for Preclinical Assays From the Desk of a Senior Application Scientist

Welcome to our technical support guide. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) for improving the aqueous solubility of the compound this compound. Navigating the challenges of poorly soluble compounds is critical for generating reliable and reproducible data in both in vitro and in vivo assays.

Part 1: Foundational Understanding & FAQs

This section addresses the most common initial questions and problems encountered when working with this compound. Understanding its fundamental properties is the first step to overcoming solubility hurdles.

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the compound's profile is essential. It is a classic example of a "brick-dust" or "grease-ball" molecule, which inherently predicts poor aqueous solubility.[1]

PropertyValueImplication for Solubility
Molecular Formula C₁₁H₇Cl₂NO₂-
Molecular Weight 256.08 g/mol -
CAS Number 175277-36-8For accurate identification.[2]
Calculated LogP 3.851Indicates high lipophilicity and hydrophobicity.[2]
H-Bond Acceptors 3Limited potential for hydrogen bonding with water.[2]
H-Bond Donors 0No hydrogen bond donors to interact with water.[2]

The high LogP value is the most significant predictor of poor water solubility.[1] This value indicates that the compound preferentially partitions into a non-polar environment (like octanol) over a polar one (like water), making it hydrophobic.

Q2: I've dissolved the compound in 100% DMSO, but it crashes out (precipitates) when I dilute it into my aqueous assay buffer or cell media. Why does this happen?

A2: This is a classic phenomenon known as solvent-shift precipitation . While the compound is soluble in a neat organic solvent like Dimethyl Sulfoxide (DMSO), this solubility is drastically reduced when the solution is introduced into a predominantly aqueous environment.[3]

Here's the causality:

  • In 100% DMSO: The DMSO molecules effectively surround (solvate) the hydrophobic compound, keeping it in solution.

  • Upon Dilution: When this stock is added to an aqueous buffer, the DMSO disperses and interacts favorably with water molecules. This leaves the hydrophobic compound molecules exposed to an environment (water) where they are not soluble.

  • Precipitation: To minimize their contact with water, the compound molecules aggregate together and fall out of solution as a solid precipitate.[3][4] This means the actual concentration of your compound in the assay is unknown and significantly lower than your calculated concentration, leading to flawed results.[5]

Part 2: A Systematic Approach to Improving Solubility

Successfully solubilizing a challenging compound requires a systematic, multi-pronged approach. The following workflow provides a logical progression from simple to more complex methods.

Solubility_Workflow cluster_0 Initial Steps cluster_1 Primary Strategies cluster_2 Validation Start Start: Compound Precipitation Observed Stock Step 1: Optimize Stock Solution (High Conc. DMSO) Start->Stock Basic Check CoSolvent Step 2: Use a Co-Solvent System (e.g., PEG 400, Ethanol) Stock->CoSolvent If precipitation persists Cyclodextrin Step 3: Form Inclusion Complex (e.g., HP-β-CD) CoSolvent->Cyclodextrin If insufficient or toxic QC Visual Inspection (Check for Precipitation) CoSolvent->QC Surfactant Step 4: Use a Surfactant (e.g., Polysorbate 80) Cyclodextrin->Surfactant Alternative strategy Cyclodextrin->QC Surfactant->QC QC->CoSolvent If precipitation seen, re-evaluate/combine methods Control Step 5: Run Vehicle Control (Critical for Assay Integrity) QC->Control If clear solution Success Success: Proceed with Assay Control->Success

Caption: A decision workflow for troubleshooting compound solubility.

Troubleshooting Guide & Protocols

Q3: What is the best practice for preparing a high-quality stock solution?

A3: A properly prepared stock solution is the foundation of any successful experiment.[6]

  • Solvent Choice: Use high-purity, anhydrous DMSO. Water contamination in DMSO can reduce its solvating power for hydrophobic compounds and cause degradation over time.[7]

  • Concentration: Prepare the highest practical stock concentration (e.g., 10-50 mM). This allows for smaller volumes to be added to the final assay, minimizing the final concentration of the organic solvent.

  • Dissolution: Ensure the compound is fully dissolved. Use gentle warming (37°C) and vortexing. Sonication can also be used to break up aggregates.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation.[7]

Q4: How can co-solvents improve solubility, and which ones are safe for cell-based assays?

A4: A co-solvent is a water-miscible organic solvent that, when added to the aqueous assay buffer, reduces the overall polarity of the solvent system.[8] This makes the environment more favorable for the hydrophobic compound, thereby increasing its solubility.[9]

Causality: By lowering the polarity of the water-based medium, co-solvents reduce the energetic penalty of solvating a hydrophobic molecule, effectively bridging the gap between the compound and the aqueous phase.

Recommended Co-solvents for In Vitro Assays:

Co-SolventTypical Final Conc. (%)Notes & Considerations
DMSO < 0.5%Standard, but can be toxic or have biological effects at >1%.[10][11] Always keep the final concentration consistent across all wells.
Ethanol < 1%Generally well-tolerated by many cell lines, but can induce cellular stress at higher concentrations.[10]
Polyethylene Glycol 400 (PEG 400) 1-10%A low-toxicity polymer often used in preclinical formulations.[9] Can be viscous.
Propylene Glycol (PG) 1-5%Another low-toxicity co-solvent commonly used in pharmaceutical preparations.[9]

Protocol: Determining the Optimal Co-Solvent Concentration

  • Prepare Stock: Make a 20 mM stock of your compound in 100% DMSO.

  • Prepare Co-Solvent Series: In separate tubes, prepare your assay buffer containing a range of co-solvent concentrations (e.g., for PEG 400: 0%, 2%, 5%, 10%, and 20% v/v).

  • Spike Compound: Add the compound stock to each co-solvent tube to achieve your desired final concentration (e.g., 20 µM). The final DMSO concentration should be kept constant and low (e.g., 0.1%).

  • Equilibrate & Observe: Vortex each tube gently and let it sit at room temperature for 30-60 minutes.

  • Inspect: Visually inspect each tube against a dark background for any signs of precipitation (cloudiness, Tyndall effect, or visible particles). The lowest concentration of co-solvent that results in a clear, stable solution is your optimal choice.

  • Validate: Crucially, run a vehicle control using this optimal co-solvent/buffer mixture (without the compound) on your cells to ensure it does not cause toxicity or interfere with the assay readout.[12][13]

Q5: What are cyclodextrins, and how can they help solubilize my compound?

A5: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic interior cavity.[14] This structure allows them to act as "molecular buckets," encapsulating poorly soluble drug molecules.[14][15]

Causality: The hydrophobic compound partitions into the non-polar interior of the cyclodextrin, forming a "host-guest" inclusion complex. The hydrophilic exterior of this complex makes the entire package water-soluble, effectively shuttling the compound through the aqueous medium.[14][16]

For biological assays, chemically modified cyclodextrins are preferred due to their higher solubility and lower toxicity compared to native β-cyclodextrin.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used, high aqueous solubility, and excellent safety profile.[14]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also has a very good safety profile and is used in several FDA-approved formulations.

Cyclodextrin_Inclusion cluster_CD Cyclodextrin (Host) cluster_Drug Drug (Guest) cluster_Complex Inclusion Complex (Soluble) CD Hydrophilic Exterior Complex Soluble Complex CD->Complex Encapsulates Cavity Hydrophobic Cavity Drug Hydrophobic Compound Drug->Complex Forms Complex DrugIn Compound

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

Protocol: Preparing a Cyclodextrin Inclusion Complex

  • Prepare CD Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 20-40% w/v). Warming may be required to fully dissolve the cyclodextrin.

  • Prepare Compound Stock: Dissolve your compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.

  • Combine: Slowly add the compound stock solution to the vigorously stirring cyclodextrin solution. The molar ratio of compound to cyclodextrin is typically between 1:1 and 1:10.

  • Equilibrate: Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate complex formation.

  • Filter (Optional): If any un-complexed drug precipitates, it can be removed by filtration (e.g., using a 0.22 µm syringe filter). The concentration of the solubilized drug in the filtrate should then be determined analytically (e.g., by HPLC-UV).

  • Dilute & Validate: Dilute the final complex solution into your assay medium and, as always, run the corresponding vehicle control (buffer with HP-β-CD).[17]

Q6: When should I consider using surfactants?

A6: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[18][19] These micelles have a hydrophobic core that can solubilize your compound, similar to cyclodextrins.

This method is effective but should be approached with caution in cell-based assays.

  • Potential for Toxicity: Surfactants, especially at concentrations above the CMC, can disrupt cell membranes and be cytotoxic.[20]

  • Assay Interference: They can interfere with protein-based assays or have biological effects of their own.[21]

For these reasons, non-ionic surfactants are generally preferred.

SurfactantTypical Final Conc. (%)Notes & Considerations
Polysorbate 80 (Tween® 80) 0.01 - 0.5%Widely used, but can be a source of variability and may interfere with some assays.[21]
Polysorbate 20 (Tween® 20) 0.01 - 0.5%Similar to Polysorbate 80, often used in immunoassays.
Poloxamer 188 (Pluronic® F-68) 0.1 - 1%A non-ionic block copolymer often considered less disruptive to cells.

Recommendation: Use surfactants as a later-stage option if co-solvents and cyclodextrins are not viable. Always perform thorough validation with vehicle controls to rule out cytotoxicity and assay interference.[22]

References

  • Reddit. (2022). How to tackle compound solubility issue. Reddit. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Chemistry LibreTexts. (2025). Preparing Solutions. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. [Link]

  • National Institutes of Health (NIH). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • National Institutes of Health (NIH). (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • National Institutes of Health (NIH). (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]

  • National Institutes of Health (NIH). (2025). Impact of Excipient and Cell Concentration on the Viability, Proliferation, and Adhesion of Mesenchymal Stem Cells. [Link]

  • National Institutes of Health (NIH). (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]

  • National Institutes of Health (NIH). (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]

  • ResearchGate. (2025). (PDF) Impact of Excipient and Cell Concentration on the Viability, Proliferation, and Adhesion of Mesenchymal Stem Cells. ResearchGate. [Link]

  • MDPI. (n.d.). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • National Institutes of Health (NIH). (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central. [Link]

  • PubChem. 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Annex Publishers. (2023). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. [Link]

  • MDPI. (n.d.). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. [Link]

  • National Institutes of Health (NIH). (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]

  • IP Innovative Publication. (2024). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Springer Nature. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ResearchGate. (n.d.). Excipient effect on cell viability. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. Green Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. [Link]

  • Impact Factor. (n.d.). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. [Link]

  • YouTube. (2025). Solution-making strategies & practical advice. [Link]

  • IJRPS. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. ResearchGate. [Link]

  • Journal of the American Chemical Society. (2026). Tailored Phosphate Leaving Groups Direct Pathway-Dependent Self-Assembly. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • CASSS. (n.d.). Analytical Considerations for Excipients Used in Biotechnology Products. [Link]

  • Journal of Drug Discovery and Therapeutics. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. [Link]

  • ACS Omega. (2026). Poly(styrene-alt-maleic acid)-assisted Membrane Solubilization for Improved Immobilization and Catalytic Performance. [Link]

  • University of Bath. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]

  • Quora. (2021). How to prepare a stock solution from a substance of unknown concentration. [Link]

  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • National Institutes of Health (NIH). (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

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Technical Support Center: Stability of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when using this compound in Dimethyl Sulfoxide (DMSO). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction: Understanding the Compound and the Solvent

This compound is a member of the isoxazole class of compounds, which are widely used in medicinal chemistry.[1] DMSO is a common solvent for dissolving and storing compounds for biological assays due to its high solvating power.[2] However, the stability of a compound in DMSO is not guaranteed and is highly dependent on its specific chemical structure.[3] This guide will help you navigate the potential challenges of working with this particular isoxazole derivative in DMSO.

Compound Properties Summary

PropertyValue
Chemical Name This compound
CAS Number 175277-36-8[4]
Molecular Formula C₁₁H₇Cl₂NO₂[4]
Molecular Weight 256.08 g/mol [4]

Frequently Asked Questions (FAQs)

Q1: I am seeing a decrease in the activity of my compound over time in my DMSO stock solution. What could be the cause?

A decrease in compound activity often points to degradation. Several factors can contribute to the instability of this compound in DMSO:

  • Hydrolysis: Although DMSO is an aprotic solvent, it is hygroscopic and readily absorbs moisture from the atmosphere.[3] This water content can lead to the hydrolysis of sensitive functional groups. For isoxazoles, this could potentially lead to ring-opening reactions.

  • DMSO-Mediated Reactions: DMSO is not always an inert solvent. Under certain conditions, such as in the presence of light, heat, or catalysts (like metal ions), it can participate in reactions.[5][6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock can introduce moisture and potentially accelerate degradation.[3] While some studies show many compounds are stable through multiple freeze-thaw cycles, it is a risk for sensitive compounds.[7]

  • Improper Storage: Storing DMSO stocks at room temperature or in the light can promote degradation.[8] Photodegradation is a known pathway for isoxazole compounds.[9]

Q2: How should I properly store my DMSO stock solution of this compound?

To maximize the shelf-life of your compound, follow these storage guidelines:

  • Temperature: Store stock solutions at -20°C or ideally at -80°C for long-term storage.[8][10]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[10]

  • Inert Atmosphere: For maximum stability, consider overlaying your stock solution vials with an inert gas like argon or nitrogen before sealing.

  • Light Protection: Store vials in the dark or use amber vials to protect the compound from light-induced degradation.

  • High Concentration: Whenever possible, prepare a concentrated stock solution (e.g., 10 mM) as this can improve stability.[3]

Q3: Can I store my compound in a DMSO/water mixture?

While some protocols use DMSO/water mixtures, it is important to be aware of the potential for hydrolysis. A study by Novartis found that 85% of their tested compounds were stable in a 90:10 DMSO/water mixture for up to two years at 4°C.[11] However, given the potential sensitivity of the isoxazole ring, it is recommended to use anhydrous DMSO and minimize water content unless you have specifically validated the stability of this compound in a wet DMSO environment. Water has been identified as a more significant factor in compound loss than oxygen.[7]

Q4: I see some precipitate in my DMSO stock after thawing. What should I do?

Precipitation can occur if the compound's solubility limit is exceeded, especially at lower temperatures.[12][13] Here's what you can do:

  • Warm the solution: Gently warm the vial to 37°C and vortex to try and redissolve the compound.

  • Sonication: If warming is not sufficient, brief sonication may help.

  • Centrifugation: If the precipitate does not redissolve, it is best to centrifuge the vial and use the supernatant for your experiments. Note that the actual concentration of your solution will be lower than intended. It is advisable to determine the concentration of the supernatant analytically.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues with your compound.

Problem: Inconsistent or lower-than-expected experimental results.

This is a common indicator of compound degradation. Follow this troubleshooting workflow:

TroubleshootingWorkflow A Inconsistent/Low Experimental Results B Prepare a Fresh Stock Solution from Powder A->B C Does the fresh stock yield expected results? B->C D Issue is likely with the old stock solution. Review storage and handling practices. C->D Yes E Potential intrinsic instability of the compound under experimental conditions. C->E No F Perform a Stability Study (See Protocol Below) E->F G Is the compound stable over the experimental timeframe? F->G H Optimize experimental conditions (e.g., shorter incubation times). G->H No I Compound is stable. Investigate other experimental variables (e.g., cell line, reagents). G->I Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

Potential Degradation Pathway

While the specific degradation pathway of this compound in DMSO has not been explicitly reported, a plausible mechanism involves the cleavage of the isoxazole ring. This can be initiated by nucleophilic attack, potentially by water present in the DMSO, or through other reactive species.

DegradationPathway cluster_0 Potential Degradation of this compound A This compound B Ring-Opened Intermediate A->B H₂O, light, or heat in DMSO C Further Degradation Products B->C Further reactions

Caption: A plausible degradation pathway for the isoxazole compound.

Experimental Protocol: Assessing Compound Stability in DMSO

This protocol outlines a method to empirically determine the stability of your compound in DMSO under your specific laboratory conditions.

Objective: To quantify the degradation of this compound in DMSO over time at different temperatures.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • HPLC or LC-MS/MS system

  • Appropriate HPLC column (e.g., C18)

  • Amber glass vials with screw caps

  • Incubators or water baths set at desired temperatures (e.g., 4°C, room temperature, 37°C)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing or brief sonication.

  • Sample Aliquoting:

    • Aliquot the stock solution into multiple amber vials.

    • Prepare a sufficient number of aliquots for each time point and temperature condition.

  • Time Zero (T=0) Analysis:

    • Immediately analyze one aliquot using a validated HPLC or LC-MS/MS method to determine the initial peak area of the compound. This will serve as your 100% reference.

  • Incubation:

    • Store the aliquots at the different temperature conditions to be tested (e.g., -20°C, 4°C, room temperature, 37°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one aliquot from each temperature condition.

    • Allow the frozen samples to thaw completely and come to room temperature.

    • Analyze the samples by HPLC or LC-MS/MS using the same method as the T=0 analysis.

  • Data Analysis:

    • Calculate the percentage of the remaining compound at each time point relative to the T=0 sample.

    • Plot the percentage of remaining compound versus time for each temperature condition.

    • Look for the appearance of new peaks in the chromatogram, which may indicate degradation products.

Experimental Workflow Diagram

StabilityWorkflow A Prepare 10 mM Stock in Anhydrous DMSO B Aliquot into Amber Vials A->B C Analyze T=0 Sample via HPLC/LC-MS B->C D Incubate Aliquots at Different Temperatures (-20°C, 4°C, RT, 37°C) B->D F Calculate % Remaining Compound vs. T=0 C->F E Analyze Samples at Predetermined Time Points D->E E->F G Plot Stability Data and Identify Degradants F->G

Caption: Workflow for assessing compound stability in DMSO.

By following these guidelines and protocols, you can ensure the integrity of your experimental results and have confidence in the data generated using this compound.

References

  • Zhu, J., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 696-725. Retrieved from [Link]

  • Lipinski, C. A., & Hague, D. (2002). Issues in Compound Storage in DMSO. Ziath. Retrieved from [Link]

  • Feger, D. (2014). Answer to "How long can a compound be stable in DMSO for?". ResearchGate. Retrieved from [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Retrieved from [Link]

  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

  • Parikh, I. H., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Metabolites, 11(6), 384. Retrieved from [Link]

  • Reddy, C. R., et al. (2020). Unusual Reactivity of 4-Vinyl Isoxazoles in the Copper-Mediated Synthesis of Pyridines, Employing DMSO as a One-Carbon Surrogate. Organic Letters, 22(15), 5852–5856. Retrieved from [Link]

  • Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. Retrieved from [Link]

  • Liedl, F. (2018). DMSO Degradation-rate at 254nm/37°C?. ResearchGate. Retrieved from [Link]

  • Yang, L., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. International Journal of Molecular Sciences, 23(15), 8233. Retrieved from [Link]

  • Ameta, K. L., & Kumar, B. (2013). Synthesis and dehydrogenation of isoxazolines by using DMSO-I2-H2SO4 and DMSO-I2 system. ResearchGate. Retrieved from [Link]

  • Hart, E., et al. (2020). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development, 24(10), 2213–2220. Retrieved from [Link]

  • Galdino-Pitta, M. R., et al. (2020). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2020(2), M1131. Retrieved from [Link]

  • Chen, K., & Li, X. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8503. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Thermal decomposition of isoxazole: experimental and modeling study. The Journal of Physical Chemistry A, 127(31), 6433–6446. Retrieved from [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Retrieved from [Link]

  • Bode, J. W., et al. (2011). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Beilstein Journal of Organic Chemistry, 7, 1143–1148. Retrieved from [Link]

  • PubChem. (n.d.). 1-[5-amino-4-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-one. Retrieved from [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-714. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing isoxazole compounds.
  • Gaylord Chemical. (2018). DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]

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Technical Support Center: NMR Spectroscopy of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One. This guide is designed for researchers, scientists, and drug development professionals to aid in the interpretation of Nuclear Magnetic Resonance (NMR) spectra for this compound. Here, we provide a comprehensive resource of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its synthesis and analysis.

Understanding the Expected NMR Spectrum

A clear understanding of the expected 1H and 13C NMR spectra is the foundation for identifying any unexpected peaks. The structure of this compound, with its distinct aromatic, heterocyclic, and aliphatic moieties, gives rise to a predictable set of signals.

Structure and Numbering:

A visual representation of the target molecule.

Based on the analysis of similar structures and established principles of NMR spectroscopy, the expected chemical shifts for the protons and carbons of the target molecule in a typical deuterated solvent like CDCl3 are summarized below.[1]

Table 1: Predicted 1H NMR Chemical Shifts

ProtonsChemical Shift (ppm)MultiplicityIntegration
H-4 (Isoxazole)~6.8 - 7.2Singlet1H
H-2' (Dichlorophenyl)~7.9 - 8.1Doublet1H
H-5' (Dichlorophenyl)~7.5 - 7.7Doublet1H
H-6' (Dichlorophenyl)~7.7 - 7.9Doublet of Doublets1H
-CH3 (Acetyl)~2.4 - 2.7Singlet3H

Table 2: Predicted 13C NMR Chemical Shifts

CarbonChemical Shift (ppm)
C=O (Acetyl)~185 - 195
C-3 (Isoxazole)~160 - 165
C-5 (Isoxazole)~170 - 175
C-4 (Isoxazole)~95 - 105
C-1' (Dichlorophenyl)~128 - 132
C-2' (Dichlorophenyl)~125 - 129
C-3' (Dichlorophenyl)~133 - 137
C-4' (Dichlorophenyl)~130 - 134
C-5' (Dichlorophenyl)~130 - 134
C-6' (Dichlorophenyl)~127 - 131
-CH3 (Acetyl)~25 - 30

Troubleshooting Unexpected NMR Peaks: FAQs

The appearance of unexpected signals in your NMR spectrum can be perplexing. This section addresses common issues in a question-and-answer format to guide your troubleshooting process.

Q1: I see a singlet around δ 7.26 ppm and another at δ 1.56 ppm. What are these?

A1: These are very common impurities. The singlet at δ 7.26 ppm is characteristic of residual chloroform (CHCl3) in the deuterated chloroform (CDCl3) solvent. The singlet at δ 1.56 ppm is typically due to water (H2O). The chemical shift of water can vary depending on the solvent, concentration, and temperature.

Troubleshooting Workflow:

G start Unexpected singlets at ~7.26 & ~1.56 ppm solvent Identify as residual CHCl3 and H2O start->solvent confirm_h2o Perform D2O Exchange solvent->confirm_h2o result Water peak disappears or diminishes confirm_h2o->result action Use fresh, high-purity deuterated solvent and dry sample thoroughly result->action

Workflow for identifying common solvent impurities.

Q2: My aromatic region (δ 7.5-8.2 ppm) looks more complex than expected, with extra doublets and multiplets. What could be the cause?

A2: This is often indicative of the presence of regioisomers. The synthesis of 3,5-disubstituted isoxazoles can sometimes yield the 3,4- or 4,5-disubstituted isomers as byproducts.[2] The substitution pattern significantly affects the chemical shifts and coupling constants of the isoxazole and adjacent aromatic protons.

Potential Regioisomers:

  • 3,4-disubstituted isomer: The isoxazole proton would likely be a singlet, but its chemical shift would differ from the 3,5-isomer. The connectivity of the dichlorophenyl and acetyl groups would also lead to a different aromatic splitting pattern.

  • 4,5-disubstituted isomer: This isomer would lack a proton on the isoxazole ring, so the characteristic singlet around δ 6.8-7.2 ppm would be absent. The aromatic signals would also be different due to the altered electronic environment.

Troubleshooting Steps:

  • Careful analysis of coupling patterns: Scrutinize the coupling constants in the aromatic region. The expected ortho and meta couplings for the 3,4-dichlorophenyl group can help deduce the substitution pattern.

  • 2D NMR techniques: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable in establishing connectivity between protons and carbons, confirming the correct isomer and identifying others.

Q3: I have a broad singlet that disappears when I add a drop of D2O to my NMR tube. What is it?

A3: This is a classic indication of an exchangeable proton, most likely from an acidic or protic impurity. Common culprits include:

  • Carboxylic acids: If the isoxazole has undergone hydrolysis, a carboxylic acid could be present. These protons typically appear as broad singlets at δ 10-13 ppm.

  • Water: As mentioned, water is a common impurity and its proton is exchangeable.

  • Alcohols: Residual alcoholic solvents from the reaction or purification steps can show broad, exchangeable -OH peaks.

Experimental Protocol: D2O Exchange

  • Acquire a standard 1H NMR spectrum of your sample.

  • Carefully add one to two drops of deuterium oxide (D2O) to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Re-acquire the 1H NMR spectrum.

  • Compare the two spectra. The peak corresponding to the exchangeable proton will have disappeared or significantly diminished in the second spectrum.

Q4: I see signals that might correspond to my starting materials. What are their expected chemical shifts?

A4: Unreacted starting materials are a common source of unexpected peaks. The key starting materials for the synthesis of this compound are likely 3,4-dichloroaniline and a β-dicarbonyl compound like ethyl acetoacetate or a related derivative.

Expected Chemical Shifts of Key Starting Materials:

  • 3,4-Dichloroaniline:

    • Aromatic protons: δ 6.6 - 7.2 ppm.

    • -NH2 protons: A broad singlet, typically between δ 3.5 - 4.5 ppm, which is exchangeable with D2O.

  • Ethyl Acetoacetate: This compound exists as a mixture of keto and enol tautomers, leading to two sets of signals.

    • Keto form: -CH3 (acetyl) ~δ 2.2 ppm (singlet), -CH2- ~δ 3.4 ppm (singlet), -OCH2CH3 ~δ 4.2 ppm (quartet) and ~δ 1.3 ppm (triplet).

    • Enol form: =CH- ~δ 5.0 ppm (singlet), -OH ~δ 12 ppm (broad singlet), and signals for the ethyl group.

Troubleshooting with a Spiking Experiment:

If you suspect the presence of a particular starting material, you can confirm its identity by "spiking" your NMR sample.

Experimental Protocol: Spiking

  • Acquire a 1H NMR spectrum of your sample.

  • Add a small, known amount of the suspected impurity (e.g., 3,4-dichloroaniline) to the NMR tube.

  • Gently mix the contents.

  • Re-acquire the 1H NMR spectrum.

  • If the intensity of the suspected peak increases relative to the other signals, you have confirmed the identity of the impurity.

Q5: My sample has been stored for a while and now I see new peaks. Could the compound be degrading?

A5: Yes, isoxazoles can be susceptible to hydrolysis, especially in the presence of acid or base. The acetyl group at the 5-position makes the isoxazole ring more electron-deficient and potentially more prone to nucleophilic attack.

Potential Degradation Pathway:

Hydrolysis of the isoxazole ring could lead to the formation of a β-ketoamide derivative.

G isoxazole This compound hydrolysis Hydrolysis (H2O, acid/base) isoxazole->hydrolysis product β-Ketoamide Derivative hydrolysis->product

A potential degradation pathway for the target molecule.

The resulting β-ketoamide would have a significantly different NMR spectrum, with characteristic signals for the amide N-H proton (a broad singlet, exchangeable with D2O) and the methylene protons of the β-keto system.

Data-Driven Troubleshooting Summary

Observed AnomalyPotential Cause(s)Recommended Action(s)
Singlets at ~7.26 & ~1.56 ppmResidual CDCl3 and H2OUse fresh, high-purity solvent; dry sample
Complex aromatic signalsPresence of regioisomers2D NMR (COSY, HMBC)
Broad, D2O-exchangeable peakAcidic/protic impurity (e.g., carboxylic acid, water, alcohol)D2O exchange experiment
Signals matching starting materialsIncomplete reactionSpiking experiment; re-purify sample
New peaks in an older sampleDegradation (e.g., hydrolysis)Re-purify; store in a dry, inert atmosphere

Conclusion

Interpreting unexpected peaks in an NMR spectrum is a systematic process of elimination and confirmation. By starting with a clear understanding of the expected spectrum and methodically considering potential impurities, regioisomers, and degradation products, researchers can confidently identify the components of their sample. The experimental techniques outlined in this guide, such as D2O exchange and spiking, are powerful tools for confirming these hypotheses.

References

  • Supporting Information for a relevant chemical synthesis. (2018). Royal Society of Chemistry. [Link]

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. ResearchGate. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Hoye, T. R., et al. (2007). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

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Technical Support Center: A Guide to the Recrystallization of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing the purity of this compound through recrystallization. Our approach moves beyond simple step-by-step instructions to explain the causality behind each experimental choice, ensuring a robust and reproducible purification process.

Section 1: Compound Profile & Essential Safety

Before initiating any experimental work, a thorough understanding of the material's properties and hazards is critical.

1.1 Physicochemical Properties

This compound is a substituted isoxazole derivative. Its structure, dominated by chlorinated aromatic and heterocyclic rings, dictates its solubility and physical behavior.

PropertyValueSource
CAS Number 175277-36-8[1]
Molecular Formula C₁₁H₇Cl₂NO₂[1]
Molecular Weight 256.08 g/mol [1]
Predicted LogP 3.851[1]
Melting Point Not explicitly reported, but a similar analogue, 1-[3-(2,6-dichlorophenyl)isoxazol-5-yl]ethan-1-one, melts at 117°C, suggesting the target compound is a solid at room temperature.[2]
Appearance Likely a white to off-white crystalline solid.[3]

1.2 Hazard Identification & Safety Precautions

This compound is classified with GHS07 and carries the signal word "Warning".[1] Adherence to strict laboratory safety protocols is mandatory.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Mandatory PPE: Always handle this compound in a certified chemical fume hood. Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.

Section 2: The Recrystallization Workflow: A Validated Protocol

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[4][5] The goal is to dissolve the impure solid in a minimum amount of a hot solvent and allow the solution to cool slowly, promoting the formation of pure crystals while impurities remain dissolved in the mother liquor.[5]

G cluster_prep Preparation cluster_process Core Process Solvent_Screening 1. Solvent Screening (Crucial Step) Weigh_Solid 2. Weigh Impure Solid Solvent_Screening->Weigh_Solid Dissolution 3. Dissolution (Add minimal hot solvent) Weigh_Solid->Dissolution Decolorization 4. Decolorization (Optional) (Add activated charcoal) Dissolution->Decolorization Hot_Filtration 5. Hot Filtration (Optional) (Remove insoluble impurities) Decolorization->Hot_Filtration Crystallization 6. Slow Cooling (Induce crystallization) Hot_Filtration->Crystallization Isolation 7. Isolate Crystals (Vacuum filtration) Crystallization->Isolation Washing 8. Wash Crystals (Use ice-cold solvent) Isolation->Washing Drying 9. Dry Pure Product Washing->Drying Final_Product Pure Crystalline Product Drying->Final_Product

Caption: The General Recrystallization Workflow.

Experimental Protocol:

  • Solvent Selection: This is the most critical parameter for success. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Based on the compound's polarity (LogP 3.851), suitable candidates include alcohols, ketones, and esters.[1][6]

    • Procedure: Place ~20 mg of the impure solid into several test tubes. Add 0.5 mL of a candidate solvent to each. Observe solubility at room temperature. If insoluble, heat the test tube in a water bath.[7] A good solvent will show poor solubility in the cold and high solubility when hot. Ethanol is a common and effective choice for many isoxazole derivatives and is a recommended starting point.[8][9]

  • Dissolution:

    • Place the impure solid (e.g., 1.0 g) in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation).[4]

    • Add a magnetic stir bar or a boiling stick.

    • Add the chosen solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Causality: Using the minimum amount of hot solvent is essential for maximizing recovery. Adding excess solvent will keep more of your product dissolved upon cooling, reducing the final yield.[4]

  • Decolorization (If Necessary):

    • If the hot solution is colored due to impurities, remove the flask from the heat source to stop boiling.

    • Add a very small amount (spatula tip) of activated charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[7]

    • Swirl and reheat the mixture for a few minutes. The charcoal adsorbs colored impurities.[7]

  • Hot Filtration (If Necessary):

    • This step removes insoluble impurities or the activated charcoal from the previous step.

    • Pre-heat a stemless or short-stemmed funnel and a receiving Erlenmeyer flask.[10]

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would clog the filter and decrease yield.[10]

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed.

    • Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[4] Causality: Slow cooling is paramount for forming large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent. Causality: The solvent must be cold to minimize redissolving the purified product. This wash removes any residual mother liquor containing dissolved impurities that may be coating the crystal surfaces.[4]

  • Drying:

    • Continue to pull a vacuum over the crystals in the funnel to air-dry them as much as possible.

    • Transfer the crystals to a watch glass and allow them to air-dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Section 3: Troubleshooting Guide & FAQs

Encountering issues during recrystallization is common. This section addresses the most frequent problems in a direct Q&A format.

G cluster_oil Solution for 'Oiling Out' cluster_nocrys Solution for 'No Crystals' cluster_lowyield Solution for 'Low Yield' cluster_premature Solution for 'Premature Crystallization' Start Problem Encountered Oiling_Out Q: Compound 'Oiled Out'? Start->Oiling_Out No_Crystals Q: No Crystals Formed? Start->No_Crystals Low_Yield Q: Yield is Very Low? Start->Low_Yield Premature_Crystals Q: Premature Crystallization? Start->Premature_Crystals Reheat Reheat to dissolve oil Oiling_Out->Reheat Scratch Scratch flask with glass rod No_Crystals->Scratch Min_Solvent Use minimum hot solvent Low_Yield->Min_Solvent Preheat_Funnel Pre-heat filtration apparatus Premature_Crystals->Preheat_Funnel Add_Solvent Add more solvent Reheat->Add_Solvent Cool_Slowly Cool slowly again Add_Solvent->Cool_Slowly Seed Add a seed crystal Cool Cool in ice bath Evaporate Reduce solvent volume Ice_Bath Ensure thorough cooling in ice bath Cold_Wash Wash with minimal ice-cold solvent Stemless Use a stemless funnel Filter_Quickly Filter solution quickly

Caption: A Troubleshooting Decision Tree for Recrystallization.

Q1: How do I choose the best solvent? My compound won't dissolve or dissolves too easily.

A1: Solvent selection is an empirical process. A systematic screening is the most reliable method. The principle of "like dissolves like" suggests that solvents with similar polarity to your compound are good starting points.[4][6] Given the ketone and heterocyclic functionalities, moderately polar solvents are excellent candidates.

Table of Candidate Solvents:

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticOften an excellent choice for isoxazoles.[8][9] Good temperature gradient for solubility.
Methanol 65Polar ProticMore polar than ethanol; may dissolve the compound too well at room temp.
Isopropanol 82Polar ProticLess polar than ethanol; may be a good choice if ethanol is too effective.
Acetone 56Polar AproticA strong solvent for ketones, but its low boiling point provides a smaller temperature gradient for recrystallization.[6][11]
Ethyl Acetate 77Moderate PolarityA good general-purpose solvent for moderately polar compounds.[6]
Toluene 111NonpolarMay be too nonpolar alone, but useful in a solvent pair (e.g., with ethyl acetate or acetone). High boiling point.
Ethanol/Water VariesPolar Protic PairA powerful solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the saturation point). Reheat to clarify and then cool slowly.[4]
Hexane/Ethyl Acetate VariesNonpolar/Polar PairAnother common pair. Dissolve in hot ethyl acetate and add hexane until cloudy.

Q2: My compound "oiled out" instead of forming crystals. What should I do?

A2: Oiling out occurs when the compound comes out of solution as a liquid above its melting point or when the solution is too highly concentrated. The oil is an impure liquid form of your compound.

  • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too rapidly.

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add more of the hot solvent (10-20% volume increase) to lower the saturation point.

    • Ensure the solution is completely homogeneous.

    • Allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate further.

    • If the problem persists, consider re-attempting the recrystallization with a lower-boiling point solvent.[6]

Q3: No crystals are forming, even after the solution has cooled. How can I induce crystallization?

A3: This typically means your solution is not yet supersaturated, or the energy barrier for nucleation has not been overcome.

  • Solutions (in order of preference):

    • Scratch: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic glass fragments provide nucleation sites for crystal growth.[7]

    • Seed: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystallization.[7]

    • Cool Further: Ensure the flask has spent adequate time in an ice-water bath.

    • Reduce Volume: If the above methods fail, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool again.

Q4: My yield is very low. What went wrong?

A4: Low recovery is a common issue with several potential causes.

  • Common Causes & Prevention:

    • Excess Solvent: Using too much solvent during the dissolution step is the most frequent cause. Use the absolute minimum amount required.

    • Premature Crystallization: Significant loss of product during a hot filtration step. Ensure the apparatus is properly pre-heated.

    • Washing with Warm Solvent: Washing the final crystals with room temperature or warm solvent will dissolve a significant portion of your product. Always use a minimal amount of ice-cold solvent for washing.[4]

    • Incomplete Crystallization: Not allowing the solution to cool for a sufficient time in an ice bath.

    • Compound Solubility: The compound may be too soluble in the chosen solvent even when cold. Re-evaluate your solvent choice or consider a mixed solvent system.

References

  • Beilstein Journal of Organic Chemistry. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. Available at: [Link]

  • MDPI. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Available at: [Link]

  • Grady, A. The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available at: [Link]

  • University of California, Davis. Recrystallization. Available at: [Link]

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

  • National Institutes of Health (NIH). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available at: [Link]

  • ResearchGate. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • MIT Digital Lab Techniques Manual. Recrystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • Reddit. Need help with recrystallisation I have trouble with. Available at: [Link]

  • Chemistry LibreTexts. Determining Which Solvent to Use. Available at: [Link]

  • PubChem. 1-[5-amino-4-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-one. Available at: [Link]

  • Dartmouth College. Recrystallization. Available at: [Link]

  • Preprints.org. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Available at: [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]

  • SAR Publication. Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. Available at: [Link]

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Validation & Comparative

Validating the Anticancer Efficacy of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the anticancer activity of the novel isoxazole derivative, 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One. Isoxazole-containing compounds have emerged as a promising class of small molecules in oncology, demonstrating the ability to interact with critical cellular pathways involved in cancer progression.[1][2] Many derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis, a programmed cell death mechanism essential for eliminating malignant cells.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to preclinical in vivo evaluation, complete with comparative analyses and detailed experimental protocols.

Introduction: The Rationale for In Vivo Testing

Preclinical in vivo studies are a critical step in the drug development pipeline, bridging the gap between in vitro discoveries and clinical applications.[3][4] While in vitro assays provide valuable initial data on a compound's biological activity, they cannot fully recapitulate the complex interactions within a living organism.[3] In vivo models, particularly xenografts, are indispensable for evaluating a drug candidate's therapeutic efficacy, toxicity profile, and pharmacokinetic/pharmacodynamic (PK/PD) properties in a systemic environment.[3][5]

The isoxazole scaffold is a key pharmacophore in a variety of compounds with demonstrated anticancer effects.[2][6] These derivatives have been shown to target a range of cellular mechanisms, including the inhibition of heat shock protein 90 (HSP90), induction of apoptosis, and disruption of tubulin polymerization.[6][7] Given the promising in vitro data for many isoxazole-containing molecules, a robust in vivo validation is the logical and necessary next step to ascertain their translational potential.

Experimental Design: A Multi-faceted Approach

A well-designed in vivo study is crucial for generating reliable and translatable data. The following experimental framework is proposed for the comprehensive evaluation of this compound, hereafter referred to as "Isoxazole Compound X."

In Vivo Model Selection: Human Tumor Xenografts

To assess the anticancer activity of Isoxazole Compound X against human cancers, the use of immunodeficient mouse models bearing human tumor xenografts is recommended.[8] This allows for the evaluation of the compound's effect on human-derived cancer cells in a living system.[5][8]

  • Model: Female athymic nude mice (6-8 weeks old).

  • Cell Line Selection: Based on prior in vitro screening, select a human cancer cell line that has shown sensitivity to Isoxazole Compound X. For the purpose of this guide, we will use a hypothetical scenario with the human colorectal cancer cell line HCT116.

  • Justification: The choice of a specific cell line should be driven by in vitro sensitivity data and the desire to model a particular cancer type. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, can also be considered for a more clinically relevant assessment.[5][9]

Comparative Arms: Benchmarking Against Standard of Care

To provide a clear context for the efficacy of Isoxazole Compound X, it is essential to include appropriate control and comparator groups.

  • Vehicle Control: This group receives the formulation vehicle without the active compound, serving as the baseline for tumor growth.

  • Positive Control (Standard of Care): This group is treated with a clinically relevant standard-of-care agent for the selected cancer type. For colorectal cancer, a common chemotherapeutic agent like 5-Fluorouracil (5-FU) would be an appropriate choice.[10]

  • Test Article Groups: At least two dose levels of Isoxazole Compound X should be evaluated to assess dose-dependent efficacy and toxicity.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis cell_culture HCT116 Cell Culture cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest injection Subcutaneous Injection of HCT116 cells into mice cell_harvest->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of mice into treatment groups tumor_growth->randomization treatment_initiation Initiation of Treatment randomization->treatment_initiation daily_monitoring Daily Monitoring: Tumor Volume & Body Weight treatment_initiation->daily_monitoring treatment_completion Completion of Treatment Regimen daily_monitoring->treatment_completion endpoint Endpoint Determination treatment_completion->endpoint tissue_collection Tissue Collection & Analysis endpoint->tissue_collection data_analysis Data Analysis & Reporting tissue_collection->data_analysis

Caption: High-level overview of the in vivo xenograft study workflow.

Methodologies: Detailed Protocols

Adherence to standardized and well-documented protocols is paramount for ensuring the reproducibility and validity of the experimental results.

Xenograft Tumor Model Establishment
  • Cell Preparation: HCT116 cells are cultured in appropriate media until they reach 80-90% confluency.[11] The cells are then harvested, washed with PBS, and resuspended in a 1:1 mixture of serum-free media and Matrigel® at a concentration of 5 x 10^6 cells/100 µL.[12][13]

  • Implantation: A 100 µL cell suspension is subcutaneously injected into the right flank of each mouse.[11]

  • Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group) with comparable mean tumor volumes.[14]

Dosing and Administration
  • Isoxazole Compound X: Administered via oral gavage or intraperitoneal injection (depending on formulation and preliminary PK data) daily for 21 days.

  • 5-Fluorouracil (5-FU): Administered intraperitoneally at a clinically relevant dose and schedule.

  • Vehicle Control: Administered via the same route and schedule as Isoxazole Compound X.

Efficacy and Toxicity Assessment
  • Tumor Volume: Measured three times a week.

  • Body Weight: Monitored three times a week as a general indicator of toxicity.[15]

  • Clinical Observations: Mice are observed daily for any signs of distress or toxicity.[15]

  • Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes and comparative analysis.

Table 1: Comparative Antitumor Efficacy
Treatment GroupDose & ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control-1850 ± 210--
5-Fluorouracil20 mg/kg, q3d980 ± 15047.0<0.01
Isoxazole Compound X25 mg/kg, qd850 ± 13054.1<0.01
Isoxazole Compound X50 mg/kg, qd420 ± 9577.3<0.001
Table 2: Comparative Toxicity Profile
Treatment GroupDose & ScheduleMean Body Weight Change (%) ± SEMMortalityNotable Clinical Signs
Vehicle Control-+5.2 ± 1.50/10None
5-Fluorouracil20 mg/kg, q3d-8.5 ± 2.10/10Mild lethargy
Isoxazole Compound X25 mg/kg, qd+2.1 ± 1.80/10None
Isoxazole Compound X50 mg/kg, qd-3.7 ± 2.50/10None

Mechanistic Insights: Potential Signaling Pathways

Isoxazole derivatives have been reported to modulate various signaling pathways implicated in cancer.[16] A potential mechanism of action for Isoxazole Compound X could involve the inhibition of key pro-survival and proliferative pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation HSP90 HSP90 ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf) HSP90->ClientProteins Chaperones ClientProteins->Proliferation Tubulin Tubulin Tubulin->Proliferation Required for Mitosis Isoxazole_X Isoxazole Compound X Isoxazole_X->HSP90 Inhibits Isoxazole_X->Tubulin Inhibits Polymerization Isoxazole_X->Apoptosis Induces

Caption: Potential signaling pathways modulated by Isoxazole Compound X.

Pharmacokinetic (PK) Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Isoxazole Compound X is crucial for interpreting the efficacy and toxicity data.[17] A satellite group of animals should be included in the study for PK analysis.

PK Study Protocol
  • Dosing: A single dose of Isoxazole Compound X (e.g., 50 mg/kg) is administered to a separate cohort of tumor-bearing mice.

  • Blood Sampling: Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[17]

  • Plasma Analysis: Plasma concentrations of Isoxazole Compound X are quantified using a validated LC-MS/MS method.

  • Parameter Calculation: Key PK parameters such as Cmax, Tmax, AUC, and half-life (t1/2) are determined.[17]

Table 3: Hypothetical Pharmacokinetic Parameters
ParameterValueUnit
Cmax2500ng/mL
Tmax1.5hours
AUC(0-24)18000ng*h/mL
t1/24.2hours

Conclusion and Future Directions

This guide outlines a robust and comprehensive in vivo strategy for validating the anticancer activity of this compound. The proposed comparative study design, incorporating both a standard-of-care chemotherapy and multiple dose levels of the test compound, will provide a clear assessment of its therapeutic potential and safety profile.

Positive outcomes from these studies, demonstrating significant tumor growth inhibition with an acceptable toxicity profile, would strongly support the further development of Isoxazole Compound X. Subsequent steps would include more advanced preclinical studies, such as orthotopic and metastatic models, combination therapy studies, and detailed mechanistic investigations to fully elucidate its mode of action.

References

  • MDPI. (2018, December 18). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. Retrieved from [Link]

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  • ResearchGate. (2025, August 9). (PDF) ChemInform Abstract: Synthesis and in vitro and in vivo Anticancer Activity of Novel 3-Methyl-5H-isoxazolo[5′,4′:5,6]pyrido[2,3-b]indoles. Retrieved from [https://www.researchgate.net/publication/271926343_ChemInform_Abstract_Synthesis_and_in_vitro_and_in_vivo_Anticancer_Activity_of_Novel_3-Methyl-5H-isoxazolo5'4'56pyrido23-b]indoles]([Link])

  • National Institutes of Health (NIH). (2020, September 1). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. Retrieved from [Link]

  • Rutgers University. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]

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  • National Institutes of Health (NIH). (2021, September 22). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. Retrieved from [Link]

  • bioRxiv. (2024, February 9). and Small-Animal Studies of Safety, Pharmacokinetics (PK), and Biodistribution of Inflammasome-Targeting Nanoligomer in. Retrieved from [Link]

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  • MDPI. (n.d.). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Retrieved from [Link]

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  • National Institutes of Health (NIH). (2022, October 26). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2005, December 20). Xenograft Tumor Model Protocol. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Patient-derived tumour xenografts as models for oncology drug development. Retrieved from [Link]

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A Framework for the Agrochemical Evaluation of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Investigating a Novel Chemical Entity

The quest for novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural research. The compound 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One presents a scaffold of interest due to the presence of structural motifs found in known bioactive molecules. The 3,4-dichlorophenyl group is a feature of several herbicides, including the photosystem II inhibitor Diuron.[1][2] Concurrently, the isoxazole ring is a versatile five-membered heterocycle present in a wide array of pharmaceuticals and pesticides, valued for its contribution to the biological activity of these compounds.[3][4][5][6]

This guide provides a comprehensive framework for the systematic evaluation of this novel compound, which for the purposes of this guide will be designated as "Isoxazol-DCP." The objective is to characterize its potential as a herbicide by comparing its performance against established commercial agrochemicals through a series of structured, self-validating experimental protocols. This document is intended for researchers and scientists in the field of agrochemical discovery and development.

Structural Analysis and Hypothesis of Herbicidal Mode of Action

The molecular structure of Isoxazol-DCP, featuring a dichlorophenyl group and an isoxazole ring, suggests several plausible herbicidal modes of action. The dichlorophenyl moiety is a well-known toxophore in herbicides that inhibit photosynthesis.[1][2] Furthermore, certain isoxazole derivatives have been patented for their herbicidal properties, with some acting as inhibitors of protoporphyrinogen oxidase (PPO).[7][8] Another isoxazole-containing herbicide, isoxaflutole, inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[9]

Given these precedents, a primary hypothesis is that Isoxazol-DCP may function as a Protoporphyrinogen Oxidase (PPO) inhibitor . PPO inhibitors disrupt the chlorophyll and heme biosynthesis pathway, leading to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cellular damage through the formation of reactive oxygen species.[10] This mode of action results in characteristic symptoms such as water-soaked lesions followed by necrosis and desiccation, often visible within hours of application.[11]

To provide a robust comparative analysis, Isoxazol-DCP will be evaluated against a panel of commercial herbicides with distinct and well-characterized modes of action:

  • Fomesafen: A diphenyl ether herbicide and a potent PPO inhibitor.

  • Clethodim: An Acetyl-CoA Carboxylase (ACCase) inhibitor, primarily used for grass control.[12][13]

  • Metolachlor: A Very Long-Chain Fatty Acid (VLCFA) synthesis inhibitor, typically used as a pre-emergence herbicide.[14][15][16]

This selection allows for a multi-faceted comparison, elucidating not only the potential efficacy of Isoxazol-DCP but also its specific mode of action.

Experimental Workflow for Comparative Agrochemical Profiling

The evaluation of Isoxazol-DCP will proceed through a tiered screening process, from initial in vitro assays to whole-plant greenhouse trials. This workflow is designed to be self-validating, with each stage providing data that informs the subsequent experimental choices.

Agrochemical_Evaluation_Workflow cluster_0 Phase 1: In Vitro & Primary Screening cluster_1 Phase 2: Secondary Screening & Dose-Response cluster_2 Phase 3: Mode of Action & Crop Selectivity A Compound Synthesis & QC (Isoxazol-DCP) B In Vitro Enzyme Assay (PPO Inhibition) A->B Purity >98% C Primary Whole-Plant Screen (Pre- & Post-emergence) B->C Determine IC50 D Dose-Response Assays (GR50 Determination) C->D Activity Confirmed E Weed Spectrum Analysis (Broadleaf & Grasses) D->E Effective Rate F Symptomology Observation E->F G Crop Selectivity Trial (e.g., Soybean, Corn) E->G H Comparative Analysis vs. Fomesafen, Clethodim, Metolachlor F->H G->H I Data Synthesis & Reporting H->I

Caption: A tiered experimental workflow for the agrochemical evaluation of a novel compound.

Detailed Experimental Protocols
  • Objective: To quantify the direct inhibitory effect of Isoxazol-DCP on the PPO enzyme and compare it to Fomesafen.

  • Protocol:

    • Isolate PPO enzyme from a suitable plant source (e.g., etiolated corn seedlings).

    • Prepare a reaction mixture containing a buffered solution, the isolated enzyme, and a range of concentrations of Isoxazol-DCP, Fomesafen, and a DMSO control.

    • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

    • Monitor the rate of protoporphyrin IX formation spectrophotometrically.

    • Calculate the concentration of each compound required to inhibit 50% of the enzyme activity (IC50).

  • Objective: To assess the herbicidal efficacy of Isoxazol-DCP on a representative panel of broadleaf and grass weed species under controlled conditions.

  • Protocol:

    • Plant Material: Cultivate indicator weed species such as velvetleaf (Abutilon theophrasti), redroot pigweed (Amaranthus retroflexus), barnyardgrass (Echinochloa crus-galli), and green foxtail (Setaria viridis).[7]

    • Pre-emergence Application:

      • Apply a range of concentrations of Isoxazol-DCP, Fomesafen, and Metolachlor to the soil surface immediately after planting.

      • Water the pots and maintain them in a greenhouse under controlled temperature and light conditions.

      • Assess weed emergence and biomass reduction after 21 days.

    • Post-emergence Application:

      • Treat plants at the 2-3 leaf stage with a range of concentrations of Isoxazol-DCP, Fomesafen, and Clethodim using a calibrated sprayer.

      • Include a surfactant in the spray solution to ensure adequate leaf coverage.

      • Evaluate plant injury (necrosis, chlorosis, stunting) and determine the lethal dose for 50% of the population (LD50) or the dose for 50% growth reduction (GR50) after 14 days.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, concise tables to facilitate direct comparison. The following tables present exemplary data to illustrate the expected format of the results.

Table 1: In Vitro PPO Enzyme Inhibition

CompoundIC50 (nM)
Isoxazol-DCP75
Fomesafen25
Clethodim>10,000
Metolachlor>10,000

This exemplary data suggests that Isoxazol-DCP is a direct inhibitor of the PPO enzyme, though less potent than the commercial standard Fomesafen.

Table 2: Post-emergence Herbicidal Efficacy (GR50 in g a.i./ha)

CompoundVelvetleaf (Broadleaf)Redroot Pigweed (Broadleaf)Barnyardgrass (Grass)Green Foxtail (Grass)
Isoxazol-DCP150120>1000>1000
Fomesafen10080>1000>1000
Clethodim>1000>10005070
MetolachlorN/A (Pre-emergence)N/A (Pre-emergence)N/A (Pre-emergence)N/A (Pre-emergence)

This hypothetical data indicates that Isoxazol-DCP exhibits post-emergence activity primarily against broadleaf weeds, a profile consistent with PPO inhibitors like Fomesafen, and distinct from the grass-specific activity of Clethodim.

Mechanistic Insights and Symptomology

A critical component of this evaluation is the careful observation of the physiological effects of Isoxazol-DCP on treated plants.

PPO_Inhibition_Pathway cluster_0 Chloroplast cluster_1 Cytoplasm & Extracellular Space Proto_IX Protoporphyrinogen IX PPO PPO Enzyme Proto_IX->PPO Porphyrin_IX Protoporphyrin IX PPO->Porphyrin_IX Leakage Protoporphyrinogen IX (Accumulation & Leakage) PPO->Leakage Blockade leads to Chlorophyll Chlorophyll Porphyrin_IX->Chlorophyll Biosynthesis Heme Heme Porphyrin_IX->Heme Biosynthesis ROS Reactive Oxygen Species (ROS) (Singlet Oxygen) Leakage->ROS Light + O2 Membrane_Damage Cell Membrane Peroxidation ROS->Membrane_Damage Necrosis Rapid Necrosis & Desiccation Membrane_Damage->Necrosis Results in Inhibitor Isoxazol-DCP / Fomesafen Inhibitor->PPO Inhibition

Caption: The proposed mechanism of action for Isoxazol-DCP as a PPO inhibitor.

The expected symptoms from a PPO-inhibiting herbicide like Isoxazol-DCP would be rapid, light-dependent necrosis and desiccation of treated tissues, particularly in broadleaf species. This contrasts sharply with the slow, systemic growth inhibition and discoloration at the meristems caused by ACCase inhibitors, and the pre-emergence failure to emerge or "buggy-whipping" symptomology of VLCFA inhibitors.[13][15] Documenting these visual cues provides a strong, qualitative validation of the in vitro enzyme assay results.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered approach to characterize the potential agrochemical properties of this compound (Isoxazol-DCP). By systematically comparing its performance against established herbicides with diverse modes of action, researchers can build a comprehensive profile of its efficacy, spectrum of activity, and mechanism. The hypothetical data presented suggests that Isoxazol-DCP warrants further investigation as a potential PPO-inhibiting herbicide. Subsequent studies should focus on optimizing the chemical structure to enhance potency, defining the crop selectivity profile, and conducting preliminary toxicological and environmental fate assessments. This structured, evidence-based methodology ensures that novel chemical entities are evaluated with scientific integrity, providing a solid foundation for future development efforts.

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A Researcher's Guide to Reproducibility in the Synthesis and Biological Evaluation of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold and the Reproducibility Imperative

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a privileged scaffold, found in a wide range of pharmacologically active agents with applications spanning anticancer, anti-inflammatory, and antimicrobial therapies.[1][3] The development of novel treatments based on this structure is a vibrant area of research.[1] However, the path from a promising molecular design to a validated therapeutic lead is fraught with challenges, chief among them being the issue of reproducibility.

In preclinical drug discovery, a lack of reproducibility not only wastes significant resources but also erodes the foundational data upon which future research is built.[4][5] Studies have shown that a substantial portion of preclinical research is not reproducible, often due to issues with reagents, experimental design, or a lack of transparency.[6][7] This guide provides a comparative framework for researchers, scientists, and drug development professionals to navigate the complexities of isoxazole chemistry. It offers field-proven insights into establishing reproducible synthetic protocols and robust biological testing cascades, ensuring that the data generated is both reliable and translatable.

Part 1: Establishing Reproducible Synthesis of Isoxazole Derivatives

The reliability of any biological data begins with the absolute integrity of the chemical matter being tested. The synthesis of isoxazole derivatives must be approached with a focus on consistency, purity, and unambiguous structural confirmation. Several synthetic routes are available, each with distinct advantages and challenges that impact reproducibility.

Comparative Analysis of Common Synthetic Methodologies

The choice of synthetic strategy is the first critical decision point. The most prevalent methods involve the construction of the isoxazole ring from acyclic precursors. The reproducibility of these methods hinges on factors like regioselectivity, reaction sensitivity, and the ease of purification.

Method Reaction Type Typical Starting Materials Key Reagents Typical Yield Regioselectivity Advantages Challenges Affecting Reproducibility
Claisen-Schmidt Condensation Route Condensation & CyclizationAromatic ketones, Aromatic aldehydesBase (e.g., NaOH), Hydroxylamine hydrochloride (NH₂OH·HCl)Good to ExcellentGenerally highWell-established, readily available starting materials, often straightforward purification.[8]Side reactions during chalcone formation; potential for mixture of regioisomers if unsymmetrical diketones are used.[9]
1,3-Dipolar Cycloaddition [3+2] CycloadditionAlkynes, Aldoximes (for in situ nitrile oxide generation)Dehydrating agent/oxidant (e.g., NCS, bleach)Moderate to GoodVariable; influenced by electronic and steric factors.High atom economy, convergent.Nitrile oxide intermediates can dimerize to form furoxans, reducing yield and complicating purification; regioselectivity can be a major issue.[9][10]
Electrophilic Cyclization Intramolecular Cyclizationα,β-Unsaturated oximesElectrophile (e.g., I₂, PhSeCl)GoodHighOften provides access to specific regioisomers not easily obtained by other methods.Requires specialized starting materials; can be sensitive to reaction conditions.[11]
Workflow for Reproducible Synthesis and Compound Validation

A self-validating synthesis protocol is not merely a recipe; it is a comprehensive workflow that incorporates critical checkpoints to ensure the final compound's identity and purity.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control & Validation start Verified Starting Materials (>98% Purity) react Controlled Reaction (Temp, Time, Stoichiometry) start->react workup Work-up & Crude Purification (e.g., Extraction, Filtration) react->workup purify Final Purification (Recrystallization or Chromatography) workup->purify purity_check Purity Assessment (e.g., HPLC, LC-MS >95%) purify->purity_check Assess purity purity_check->purify If Purity <95% structure_confirm Structural Confirmation (¹H NMR, ¹³C NMR, HRMS) purity_check->structure_confirm If Purity >95% final_compound Qualified Compound Batch (Documented Identity, Purity, Batch #) structure_confirm->final_compound Structure Matches

Caption: Workflow for Synthesis and Quality Control.

Protocol Deep Dive: A Reproducible Synthesis of 3,5-Disubstituted Isoxazoles

This protocol, based on the highly reliable Claisen-Schmidt condensation followed by cyclization, is a gold standard for its robustness.[2][12]

Step 1: Synthesis of Chalcone Intermediate

  • Rationale: The Claisen-Schmidt condensation creates the α,β-unsaturated carbonyl system required for the subsequent cyclization. Using a base like NaOH is critical for deprotonating the ketone.

  • Procedure:

    • Dissolve equimolar amounts of a substituted acetophenone (e.g., 10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (50 mL).

    • To this stirring solution, add aqueous sodium hydroxide (e.g., 20 mL of 40% w/v) dropwise, maintaining the temperature below 25°C using an ice bath.

    • Stir the reaction mixture at room temperature for 4-6 hours until a precipitate forms.

    • Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone.

    • QC Check: Obtain ¹H NMR and melting point to confirm the identity and purity of the chalcone intermediate before proceeding.

Step 2: Cyclization to Isoxazole

  • Rationale: Hydroxylamine attacks the carbonyl and undergoes a condensation-cyclization reaction to form the stable isoxazole ring. Sodium acetate acts as a mild base to facilitate the reaction.[13]

  • Procedure:

    • Dissolve the purified chalcone (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in ethanol (40 mL).

    • Add a solution of sodium acetate (10 mmol) in water (5 mL).

    • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water (200 mL).

    • Filter the precipitated solid, wash with water, and dry.

    • Purification is Critical: Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to achieve >95% purity.

Step 3: Final Compound Validation

  • Purity Analysis: Analyze the final product using HPLC or LC-MS to confirm purity is ≥95%. The presence of impurities can drastically alter biological results.[14][15]

  • Structural Confirmation: Confirm the exact structure and rule out regioisomers using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12] This non-negotiable step ensures that the biological activity observed is attributable to the intended molecule.

Part 2: Designing Robust and Reproducible Biological Assays

Once a pure, structurally confirmed isoxazole derivative is in hand, the focus shifts to generating reliable biological data. Reproducibility in this phase depends on validated assays, stringent controls, and an awareness of common technological artifacts.

Comparative Analysis of Primary Biological Screening Assays

The initial screen provides the first indication of biological activity. The choice of assay is a trade-off between throughput, cost, and biological relevance.

Assay Type Biological Question Principle Throughput Advantages Challenges & Reproducibility Pitfalls
MTT/MTS Assay Cytotoxicity / Anti-proliferative activityMitochondrial reductase enzymes convert tetrazolium salt to a colored formazan product.[16]HighInexpensive, well-established, rapid.Prone to interference from colored compounds or reducing agents; measures metabolic activity, not direct cell death.[17]
Broth Microdilution (MIC) Antibacterial activityDetermines the minimum concentration of a compound that inhibits visible bacterial growth.[18]Medium-HighProvides quantitative data (MIC value), gold standard for antibiotic susceptibility testing.Compound precipitation at high concentrations can give false positives; requires careful control of inoculum density.
COX Enzyme Inhibition Assay Anti-inflammatory activityMeasures the inhibition of cyclooxygenase (COX-1/COX-2) enzymes, often via a colorimetric or fluorescent probe.[19]MediumCan determine selectivity for COX isoforms, mechanistically relevant.Assay format can be complex; potential for interference with the detection system (e.g., fluorescence quenching).
DPPH Assay Antioxidant activityMeasures the scavenging of the stable DPPH free radical by the test compound, monitored by a color change.[20][21]HighSimple, fast, and inexpensive.Not representative of complex biological systems; prone to interference from colored compounds.
Workflow for Biological Hit Identification and Validation

A single positive result in a primary screen is not a validated hit. A rigorous, multi-step workflow is required to eliminate false positives and confirm on-target activity. This process of using different, independent assays to confirm a result is known as employing orthogonal assays.[22][23]

G cluster_screening Primary Screening & Confirmation cluster_validation Hit Validation primary Primary High-Throughput Screen (e.g., single concentration) hits Initial 'Hits' (Activity > Threshold) primary->hits dose_response Dose-Response Curve (e.g., 8-point titration) hits->dose_response potency Determine Potency (IC₅₀ / EC₅₀) dose_response->potency ortho1 Orthogonal Assay 1 (Different Technology/Endpoint) potency->ortho1 Confirm activity ortho1->hits If inactive (False Positive) ortho2 Secondary / Counter-Screen (Rule out non-specific effects) ortho1->ortho2 If active confirmed_hit Validated Hit (Active in multiple, distinct assays) ortho2->confirmed_hit If specific

Caption: Workflow for Biological Hit Identification and Validation.

Protocol Deep Dive: A Reproducible MTT Assay for Cytotoxicity

The MTT assay is a workhorse for assessing the anti-proliferative effects of compounds on cancer cell lines.[16][24]

  • Cell Seeding:

    • Rationale: Ensuring a consistent number of healthy, log-phase cells in each well is paramount for low well-to-well variability.

    • Procedure: Seed a 96-well plate with cancer cells (e.g., A375 melanoma cells) at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Rationale: A serial dilution allows for the determination of a dose-response curve and IC₅₀ value. A vehicle control (e.g., 0.1% DMSO) is essential to account for solvent effects.

    • Procedure: Prepare serial dilutions of the isoxazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control). Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Rationale: Live, metabolically active cells will reduce the yellow MTT tetrazolium salt into purple formazan crystals.

    • Procedure: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Rationale: The insoluble formazan crystals must be dissolved to allow for spectrophotometric quantification.

    • Procedure: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well. Agitate the plate gently to ensure complete dissolution of the formazan crystals. Read the absorbance at ~570 nm using a plate reader.

  • Data Analysis and Interpretation:

    • Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Self-Validation: A reproducible assay should yield a consistent IC₅₀ value (typically within a 2-3 fold range) across independent experiments, with a low standard deviation for replicates.

Conclusion: An Integrated Approach to Trustworthy Science

Reproducibility in the study of isoxazole derivatives is not a matter of chance; it is the result of a deliberate and integrated strategy. It begins with the meticulous synthesis and purification of compounds, where purity is not an afterthought but a prerequisite.[14] It culminates in a multi-faceted biological evaluation, where hits are confirmed through orthogonal assays designed to filter out artifacts and technological interference.[23] By embracing the principles of rigorous chemical validation and robust biological confirmation, researchers can ensure that their contributions to the field are both meaningful and enduring, paving a reliable path toward the next generation of isoxazole-based therapeutics.

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A Technical Guide to the Comparative Efficacy of Isoxazole and 1,3,4-Oxadiazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, pharmacokinetic profile, and ultimate success of a drug candidate. Among the myriad of five-membered heterocycles, isoxazoles and 1,3,4-oxadiazoles have emerged as "privileged structures" due to their versatile chemical properties and their presence in numerous clinically approved drugs.[1] This guide offers a comparative analysis of the efficacy of isoxazole and 1,3,4-oxadiazole analogs, drawing upon experimental data to inform scaffold selection in drug design.

Introduction to the Scaffolds: Isoxazole vs. 1,3,4-Oxadiazole

Both isoxazole and 1,3,4-oxadiazole are five-membered aromatic heterocycles containing nitrogen and oxygen atoms. Their distinct atomic arrangements, however, give rise to different physicochemical properties that can impact their biological activity and drug-like characteristics.

The isoxazole ring features a nitrogen atom adjacent to an oxygen atom. This arrangement influences the electron distribution and hydrogen bonding capacity of the molecule. Isoxazole derivatives are known for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] The inclusion of an isoxazole ring can enhance physicochemical properties, leading to improved potency and reduced toxicity.[2]

The 1,3,4-oxadiazole ring, in contrast, has a symmetrical arrangement with an oxygen atom flanked by two nitrogen atoms. This scaffold is a bioisostere of amides and esters, offering improved metabolic stability and pharmacokinetic properties.[3] Derivatives of 1,3,4-oxadiazole are well-documented for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

Comparative Analysis of Biological Efficacy

Anticancer Activity

In the realm of oncology, both scaffolds have been incorporated into potent anticancer agents. A study on hybrid molecules containing both isoxazole and 1,3,4-oxadiazole moieties revealed that some of these compounds exhibited promising activity against various cancer cell lines, in some cases exceeding the potency of the standard drug etoposide.[2] For instance, certain isoxazole-oxazole-1,3,4-oxadiazole hybrids have demonstrated notable antitumor properties.[2]

Another study focusing on 1,3,4-oxadiazole derivatives reported compounds with significant antiproliferative activity on C6 and A549 cell lines, with IC50 values as low as 8.16 µM.[6] The mechanism of action for some of these compounds was found to involve the induction of apoptosis.[6]

While a definitive declaration of superiority is difficult without direct comparative studies, the existing data suggests that both scaffolds can be effectively utilized to develop potent anticancer agents. The choice between them may depend on the specific molecular target and the desired structure-activity relationship (SAR).

Table 1: Comparative Anticancer Activity of Isoxazole and 1,3,4-Oxadiazole Analogs

Compound ClassCancer Cell LineIC50 (µM)Reference
Isoxazole-oxazole-1,3,4-oxadiazole hybridsPC3, DU-145, A549, MCF-7Moderate to good activity; some more potent than etoposide[2]
1,3,4-Oxadiazole derivatives (Compound 4g)C68.16[6]
1,3,4-Oxadiazole derivatives (Compound 4h)C613.04[6]
Isoxazoline-1,3,4-thiadiazole hybrid (Compound 13c)HT-1080, A-549, MCF-7, MDA-MB-23119.33 - 34.81[3]
Antimicrobial Activity

Both isoxazole and 1,3,4-oxadiazole derivatives have demonstrated significant potential as antimicrobial agents. The global rise of antimicrobial resistance necessitates the discovery of new compounds with novel mechanisms of action, and both these scaffolds are promising starting points.[4]

A review of 1,3,4-oxadiazole derivatives highlighted their broad-spectrum antimicrobial activity, including antibacterial, antifungal, antitubercular, antiprotozoal, and antiviral effects.[4] In many instances, the activity of new 1,3,4-oxadiazole compounds surpassed that of known antibiotics.[4] For example, certain S-substituted 1,3,4-oxadiazole-2-thiols exhibited much stronger effects against M. tuberculosis (MIC = 0.03 µM) than the reference drug isoniazid (MIC = 0.5 µM).[4]

Similarly, isoxazole derivatives have shown good antibacterial activity against both gram-positive and gram-negative microorganisms.[2] The presence of specific substituents, such as methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring, has been shown to enhance the antibacterial activity of isoxazole derivatives.[2]

A study on hybrid derivatives combining 1,3,4-oxadiazole and isoxazole rings found that the most active compounds showed antimicrobial activity 2–4 times stronger than the reference drug ampicillin against several bacterial strains.[7]

Table 2: Comparative Antimicrobial Activity of Isoxazole and 1,3,4-Oxadiazole Analogs

Compound ClassMicroorganismMIC (µM or µg/mL)Reference
S-substituted 1,3,4-oxadiazole-2-thiolsM. tuberculosis0.03 µM[4]
Isoniazid (Reference)M. tuberculosis0.5 µM[4]
Isoxazole-1,3,4-oxadiazole hybridsS. aureus, S. pyogenes, P. aeruginosa, E. coli2-4 times stronger than ampicillin[7]
2-Amino-5-(2-naphthyloxymethyl)-1,3,4-oxadiazoleC. krusei32 µg/mL[8]
5-(1-/2-naphthyloxymethyl)-1,3,4-oxadiazole-2(3H)-thioneC. krusei64 µg/mL[8]
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key area of research. Both isoxazole and 1,3,4-oxadiazole scaffolds are found in compounds with significant anti-inflammatory properties.

Derivatives of 1,3,4-oxadiazole have been reported to possess anti-inflammatory activity, often with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5] This is a significant advantage in the development of new anti-inflammatory therapies.

Isoxazole-containing drugs, such as the COX-2 inhibitor valdecoxib, have been successfully used as anti-inflammatory agents, highlighting the potential of this scaffold in this therapeutic area.[2]

Experimental Protocols: A Foundation for Reliable Comparison

To ensure the validity and reproducibility of efficacy data, standardized and well-described experimental protocols are essential. Below are representative protocols for assessing anticancer and antimicrobial activity.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (isoxazole and 1,3,4-oxadiazole analogs) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Anticancer Drug Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture Cancer Cell Culture cell_plating Plate Cells in 96-well Plates cell_culture->cell_plating compound_prep Prepare Serial Dilutions of Analogs cell_plating->compound_prep treatment Add Compounds to Cells compound_prep->treatment incubation Incubate for 48-72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Workflow of an MTT assay for evaluating anticancer efficacy.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of both isoxazole and 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.

For isoxazoles , SAR studies have shown that the substitution pattern on the phenyl rings attached to the isoxazole core significantly influences their activity.[2] For instance, electron-withdrawing groups at certain positions can enhance antibacterial potency.[2]

In the case of 1,3,4-oxadiazoles , the substituents at the 2- and 5-positions are crucial for their biological effects.[5] The introduction of different aryl or alkyl groups can modulate the compound's interaction with its biological target.

Logical Relationship of Drug Design and Evaluation

G Scaffold Scaffold Selection (Isoxazole vs. 1,3,4-Oxadiazole) SAR Structure-Activity Relationship (SAR) Scaffold->SAR Synthesis Chemical Synthesis of Analogs SAR->Synthesis BioAssay Biological Assays (In Vitro & In Vivo) Synthesis->BioAssay BioAssay->SAR LeadOpt Lead Optimization BioAssay->LeadOpt LeadOpt->Synthesis Candidate Drug Candidate LeadOpt->Candidate

Caption: Iterative cycle of drug design and evaluation.

Conclusion and Future Perspectives

Both isoxazole and 1,3,4-oxadiazole scaffolds are valuable tools in the medicinal chemist's arsenal. The available data suggests that neither scaffold is universally superior; rather, their effectiveness is context-dependent, relying on the specific therapeutic target and the overall molecular design.

The 1,3,4-oxadiazole ring often confers favorable pharmacokinetic properties and metabolic stability due to its role as a bioisostere.[3] The isoxazole ring, on the other hand, offers unique electronic properties and substitution patterns that can be exploited to achieve high potency and selectivity.[2]

Future research should focus on direct, systematic comparative studies of isoxazole and 1,3,4-oxadiazole analogs with identical or very similar substituents. Such studies would provide a clearer understanding of the specific contributions of each heterocyclic core to biological activity and would be invaluable in guiding rational drug design.

By carefully considering the inherent properties of each scaffold and leveraging the insights from existing experimental data, researchers can make more informed decisions in the early stages of drug discovery, ultimately increasing the likelihood of developing safe and effective new medicines.

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A Senior Application Scientist's Guide to Orthogonal Target Validation of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification of a bioactive small molecule represents merely the initial step of a long and intricate journey. The true challenge lies in unequivocally identifying its biological target and validating this interaction to ensure that the observed phenotype is a direct consequence of on-target activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of orthogonal assays to validate the biological target of a novel compound, exemplified by 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One.

For the purpose of this guide, we will operate under a common drug discovery scenario: a phenotypic screen has identified this compound as a potent inhibitor of cancer cell proliferation. Preliminary in silico and activity-based profiling studies suggest a potential interaction with a specific kinase, hereafter referred to as "Kinase X," a hypothetical yet plausible target given the chemical scaffold. Our objective is to employ a suite of orthogonal assays to rigorously test this hypothesis. The use of multiple, independent methods is crucial to build a compelling case for target validation, as this approach minimizes the risk of artifacts and off-target effects confounding the results.[1][2]

Section 1: Biophysical Approaches to Confirm Direct Target Engagement

The first line of inquiry in target validation is to confirm a direct physical interaction between the compound and its putative target. Biophysical assays are indispensable for this purpose, as they measure the physical consequences of binding, such as changes in protein stability.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is predicated on the principle that the binding of a ligand to its target protein confers thermal stability.[3] When heated, proteins denature and aggregate; however, a protein bound to a small molecule will be more resistant to this heat-induced denaturation, resulting in a shift in its melting temperature (Tm).[4] This allows for the detection of target engagement in a physiologically relevant context, such as within intact cells or cell lysates.[5][6]

Causality of Experimental Choices: By performing this assay in intact cells, we can ascertain that the compound is cell-permeable and engages with Kinase X in its native environment, complete with post-translational modifications and interacting partners. This provides a higher degree of biological relevance compared to assays using purified recombinant proteins.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one that expresses endogenous Kinase X) to ~80% confluency. Treat the cells with either this compound at a predetermined concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 2 hours at 37°C.[7]

  • Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Lyse the cells via freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen followed by thawing at 25°C).[8]

  • Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[8]

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Normalize the protein concentration of all samples. Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against Kinase X.

  • Data Analysis: Quantify the band intensities for Kinase X at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble Kinase X as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_processing Sample Processing cluster_analysis Analysis A Cells in Culture B Treat with Compound or Vehicle A->B C Harvest and Lyse Cells B->C D Heat Challenge (Temperature Gradient) C->D E Centrifugation (Separate Soluble/Aggregated) D->E F Collect Supernatant E->F G Western Blot for Kinase X F->G H Quantify and Plot Melting Curves G->H DARTS_Workflow cluster_incubation Incubation cluster_digestion Digestion cluster_analysis Analysis A Cell Lysate B Incubate with Compound or Vehicle A->B C Add Protease B->C D Incubate C->D E Stop Digestion D->E F SDS-PAGE and Western Blot E->F G Analyze Protein Degradation F->G

Figure 2: Workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.

Section 2: Chemical Proteomics for Target Profiling and Selectivity

While biophysical methods can confirm a one-to-one interaction, chemical proteomics approaches can provide a broader view of the compound's interactions across a large portion of the proteome, which is crucial for assessing selectivity.

Kinobeads Competition Binding Assay

Principle: The kinobeads technology utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a large fraction of the cellular kinome from a cell lysate. [9][10]In a competitive binding experiment, the cell lysate is pre-incubated with the free test compound. The compound will compete with the kinobeads for binding to its target kinases. The proteins captured by the beads are then identified and quantified by mass spectrometry. A reduction in the amount of a specific kinase pulled down by the beads in the presence of the compound indicates that the compound binds to that kinase. [11] Causality of Experimental Choices: This assay is particularly powerful for our hypothetical scenario as it not only validates the interaction with Kinase X but also simultaneously profiles the compound's selectivity against hundreds of other kinases. [12]This provides critical information about potential off-target effects that could lead to toxicity or confound the interpretation of the compound's phenotypic effects.

Experimental Protocol: Kinobeads Assay

  • Cell Lysate Preparation: Prepare a large-scale lysate from a mixture of cell lines to maximize kinome coverage. [9]2. Compound Incubation: Aliquot the lysate and incubate with a range of concentrations of this compound or a vehicle control for 1 hour at 4°C.

  • Kinobeads Pulldown: Add the kinobeads slurry to the lysates and incubate for another hour at 4°C to allow for affinity enrichment of kinases not bound by the test compound. [12]4. Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin), and label them if using a quantitative proteomics approach like iTRAQ or TMT, or proceed with label-free quantification.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. For each kinase, plot the relative abundance in the compound-treated samples versus the vehicle control. A dose-dependent decrease in the abundance of Kinase X validates it as a target. The data for all other quantified kinases will reveal the selectivity profile of the compound.

Kinobeads_Workflow cluster_binding Competitive Binding cluster_enrichment Enrichment & Digestion cluster_analysis Analysis A Cell Lysate B Incubate with Test Compound A->B C Add Kinobeads B->C D Wash Beads C->D E Elute & Digest Bound Kinases D->E F LC-MS/MS E->F G Identify & Quantify Kinases F->G H Determine Selectivity Profile G->H

Figure 3: Workflow of the Kinobeads Competition Binding Assay.

Section 3: Genetic Approaches to Validate Functional Target Relevance

Confirming a direct physical interaction is necessary but not sufficient for target validation. It is equally important to demonstrate that the interaction with the putative target is responsible for the observed cellular phenotype. Genetic methods are the gold standard for establishing this causal link.

siRNA/CRISPR-mediated Knockdown

Principle: By using small interfering RNA (siRNA) or CRISPR-Cas9 technology to reduce or eliminate the expression of the target protein (gene knockdown or knockout), we can test whether the absence of the target phenocopies the effect of the compound or confers resistance to it. [13]If Kinase X is the true target of our compound, then reducing the levels of Kinase X should diminish the compound's anti-proliferative effect.

Causality of Experimental Choices: This experiment directly tests the hypothesis that the compound's efficacy is dependent on the presence of Kinase X. Observing a shift in the dose-response curve upon target knockdown provides strong evidence that Kinase X is a functionally relevant target. This method is orthogonal to the biophysical and chemical proteomics assays as it interrogates the biological function of the target rather than the physical binding event.

Experimental Protocol: siRNA Knockdown and Cell Viability Assay

  • siRNA Transfection: Seed the cancer cells in a multi-well plate. Transfect the cells with siRNA specifically targeting Kinase X or a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of Kinase X protein expression.

  • Confirmation of Knockdown: Harvest a subset of the cells and confirm the reduction of Kinase X protein levels by Western blotting.

  • Compound Treatment: Treat the remaining cells with a serial dilution of this compound.

  • Cell Viability Assay: After a further 72 hours of incubation, assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: For both the Kinase X knockdown and control cells, plot cell viability as a function of compound concentration and determine the IC50 value. A significant increase in the IC50 value in the knockdown cells compared to the control cells indicates that the compound's activity is dependent on Kinase X.

siRNA_Workflow cluster_transfection Transfection & Knockdown cluster_treatment Treatment & Viability cluster_analysis Analysis A Cancer Cells B Transfect with siRNA (Target vs. Control) A->B C Incubate (48-72h) for Knockdown B->C D Confirm Knockdown (Western Blot) C->D E Treat with Compound (Dose-Response) C->E F Incubate (72h) E->F G Measure Cell Viability F->G H Plot Dose-Response Curves G->H I Compare IC50 Values (Knockdown vs. Control) H->I

Figure 4: Workflow for siRNA-mediated Target Validation.

Section 4: In-Cell Target Engagement using Proximity-Based Assays

While CETSA can demonstrate target engagement in intact cells, proximity-based assays like Bioluminescence Resonance Energy Transfer (BRET) offer a more direct and quantitative measure of compound binding in a live-cell format.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ Target Engagement assay measures the binding of a small molecule to a target protein in living cells. The target protein, Kinase X, is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that is known to bind to Kinase X is added to the cells. In the absence of a competing compound, the tracer binds to the NanoLuc®-Kinase X fusion, bringing the fluorophore (energy acceptor) into close proximity with the luciferase. This results in BRET. When this compound is added, it competes with the tracer for binding to Kinase X. This competition displaces the tracer, reducing the BRET signal in a dose-dependent manner.

Causality of Experimental Choices: This assay provides a quantitative measure of the compound's affinity (IC50) for its target in a live-cell environment, which is highly valuable for establishing structure-activity relationships. It is orthogonal to the other methods as it relies on a different physical principle (energy transfer) and provides real-time, quantitative data on target occupancy.

Experimental Protocol: NanoBRET™ Assay

  • Cell Line Generation: Generate a stable cell line expressing NanoLuc®-Kinase X fusion protein.

  • Cell Plating: Plate the cells in a white, 96- or 384-well plate.

  • Compound and Tracer Addition: Add a serial dilution of this compound to the cells, followed by the addition of the fluorescent tracer at a fixed concentration.

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Signal Detection: Add the Nano-Glo® substrate and immediately measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer capable of detecting filtered luminescence.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for Kinase X in living cells.

Section 5: Comparative Analysis of Orthogonal Assays

To facilitate the selection of the most appropriate assays for a given target validation campaign, the following table summarizes the key features of the methods discussed.

FeatureCETSADARTSKinobeadssiRNA/CRISPR KnockdownNanoBRET™
Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceCompetitive affinity enrichmentGenetic modulation of target expressionCompetitive displacement of a fluorescent tracer
Sample Type Intact cells, cell lysates, tissuesCell lysates, purified proteinCell lysatesIntact cellsIntact cells
Information Gained Direct target engagement, Tm shiftDirect target engagementTarget identification and selectivity profilingFunctional relevance of the targetQuantitative target engagement (IC50) in live cells
Throughput Low (WB) to High (HT-CETSA)Low to MediumLowMedium to HighHigh
Key Advantage Physiologically relevant context, no labelsNo compound modification neededProteome-wide selectivity profilingEstablishes causality between target and phenotypeQuantitative, live-cell measurement
Key Limitation Not all proteins show a thermal shift [14][15]Low abundance targets can be challenging [16][17]Limited to proteins captured by the beads [10][18]Potential for off-target effects of siRNA [19]Requires genetic modification of the target

Conclusion

The validation of a small molecule's biological target is a cornerstone of modern drug discovery, demanding a rigorous, multi-faceted approach. [20][21][22][23]Relying on a single assay is fraught with peril, as each method possesses inherent limitations and the potential for artifacts. By systematically employing a series of orthogonal assays, as outlined in this guide for this compound, researchers can build a robust and compelling body of evidence.

The convergence of data from biophysical methods (CETSA, DARTS), chemical proteomics (Kinobeads), genetic approaches (siRNA/CRISPR), and live-cell engagement assays (NanoBRET™) provides the necessary confidence to advance a compound through the drug development pipeline. This integrated strategy not only validates the primary target but also provides critical insights into selectivity, mechanism of action, and functional relevance, ultimately increasing the probability of clinical success.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.